Cdyl-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H23N3O3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-[2-oxo-2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H23N3O3/c22-17(13-21-15-5-1-2-6-16(15)24-18(21)23)20-11-7-14(8-12-20)19-9-3-4-10-19/h1-2,5-6,14H,3-4,7-13H2 |
Clé InChI |
GSDYVXNFXDPEEM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cdyl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdyl-IN-1, also known as compound D03, is a potent and selective small-molecule inhibitor of the chromodomain Y-like (CDYL) protein.[1] CDYL is a transcriptional corepressor that plays a crucial role in epigenetic regulation through its ability to recognize repressive histone marks. Recent research has identified this compound as a valuable tool for investigating the physiological and pathological functions of CDYL. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in acute kidney injury (AKI), supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions by directly binding to the CDYL protein, thereby inhibiting its activity. The primary mechanism through which this compound exerts its therapeutic effects in the context of AKI is by attenuating tubular pyroptosis.[1][2] This is achieved through the regulation of fatty acid binding protein 4 (FABP4)-mediated reactive oxygen species (ROS) production.[1][2]
In AKI, the expression of CDYL is significantly upregulated in renal tubular cells.[1][2] Elevated CDYL levels lead to an increase in FABP4, which in turn promotes the generation of ROS. The accumulation of ROS triggers the NLRP3 inflammasome, leading to the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, resulting in pyroptotic cell death and the release of pro-inflammatory cytokines, thus exacerbating kidney injury.[1][2]
This compound, by inhibiting CDYL, disrupts this pathological cascade, leading to a reduction in FABP4 and ROS levels, thereby suppressing pyroptosis and ameliorating kidney damage.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity of this compound and its in vivo efficacy in a cisplatin-induced acute kidney injury mouse model.[1][2]
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 0.5 μM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced AKI Mouse Model
| Parameter | Control (Cisplatin) | This compound Treated (Cisplatin + D03) | Method | Reference |
| Serum Creatinine (B1669602) (sCr) | Significantly elevated | Significantly reduced | Biochemical Assay | [2] |
| Tubular Injury Score | High | Significantly reduced | H&E Staining | [2] |
| NGAL (mRNA) | Upregulated | Significantly downregulated | qRT-PCR | [2] |
| KIM-1 (mRNA) | Upregulated | Significantly downregulated | qRT-PCR | [2] |
| NLRP3 (mRNA) | Upregulated | Significantly downregulated | qRT-PCR | [2] |
| GSDMD (mRNA) | Upregulated | Significantly downregulated | qRT-PCR | [2] |
| NLRP3 (protein) | Upregulated | Significantly downregulated | Western Blot | [2] |
| GSDMD-N (protein) | Upregulated | Significantly downregulated | Western Blot | [2] |
| Cleaved Caspase-1 (protein) | Upregulated | Significantly downregulated | Western Blot | [2] |
| Cleaved IL-1β (protein) | Upregulated | Significantly downregulated | Western Blot | [2] |
Note: "Significantly" indicates a statistically significant difference as reported in the source publication.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
1. Surface Plasmon Resonance (SPR) Assay for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound to the CDYL protein.
-
Instrumentation: A Biacore instrument is typically used for SPR analysis.
-
Procedure:
-
Immobilization: Recombinant human CDYL protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The CDYL protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.
-
Binding Analysis: A series of concentrations of this compound, diluted in a running buffer (e.g., HBS-EP+), are injected over the immobilized CDYL surface. The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
2. Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of AKI.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Procedure:
-
AKI Induction: A single intraperitoneal (i.p.) injection of cisplatin (B142131) (e.g., 20 mg/kg) is administered to induce AKI.
-
Treatment: this compound (compound D03) is administered via i.p. injection at a dose of 2.5 mg·kg-1·d-1, starting on the same day as cisplatin administration and continuing for a specified duration (e.g., 3 days).[1][2] A vehicle control group receives the vehicle solution.
-
Sample Collection and Analysis: At the end of the treatment period, mice are euthanized. Blood samples are collected for the measurement of serum creatinine and blood urea (B33335) nitrogen (BUN). Kidney tissues are harvested for histological analysis (H&E staining), quantitative real-time PCR (qRT-PCR) to measure mRNA levels of injury and pyroptosis markers, and western blotting to measure protein levels.
-
3. Western Blotting
-
Objective: To quantify the protein expression levels of CDYL, NGAL, and pyroptosis-related proteins in kidney tissue or cell lysates.
-
Procedure:
-
Protein Extraction: Kidney tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., CDYL, NGAL, NLRP3, GSDMD, Caspase-1, IL-1β) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control such as GAPDH or β-actin.
-
Visualizations
Diagram 1: Signaling Pathway of CDYL in Acute Kidney Injury
Caption: Signaling pathway of CDYL in AKI and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
References
Cdyl-IN-1: A Selective Inhibitor of the Chromodomain Y-like Protein
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cdyl-IN-1 (also known as UNC6261), a potent and selective inhibitor of the Chromodomain Y-like (CDYL) protein. CDYL is a key epigenetic regulator involved in transcriptional repression, and its dysregulation has been implicated in various diseases, including neurological disorders and cancer. This document details the biochemical and cellular activity of this compound, its selectivity profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of epigenetics, drug discovery, and translational medicine.
Introduction to CDYL
Chromodomain Y-like (CDYL) is a transcriptional corepressor that plays a crucial role in regulating gene expression through epigenetic mechanisms. It contains an N-terminal chromodomain that recognizes and binds to repressive histone marks, particularly methylated lysine (B10760008) on histone H3 (H3K9me3 and H3K27me3). Additionally, CDYL possesses a C-terminal enoyl-CoA hydratase/isomerase domain that contributes to its function in transcriptional regulation.
CDYL is involved in a variety of cellular processes, including:
-
Transcriptional Repression: CDYL is a component of several corepressor complexes, where it facilitates the recruitment of other modifying enzymes like histone deacetylases (HDACs) and histone methyltransferases (e.g., G9a and EZH2) to target gene promoters, leading to gene silencing.
-
Pain Signaling: Recent studies have identified CDYL as a key regulator of neuronal excitability and nociception. It achieves this by repressing the transcription of genes such as Kcnb1, which encodes the Kv2.1 potassium channel.
-
Spermatogenesis: CDYL is also known to play a role in male fertility and the regulation of gene expression during sperm development.
Given its involvement in critical biological pathways and its association with disease, CDYL has emerged as a promising therapeutic target. The development of selective inhibitors is therefore of significant interest for both basic research and clinical applications.
This compound (UNC6261): A Potent and Selective CDYL Inhibitor
This compound, publicly known as UNC6261, is a peptidomimetic compound designed to selectively target the chromodomain of CDYL, thereby disrupting its ability to recognize and bind to methylated histones. This inhibitory action effectively blocks the downstream signaling pathways regulated by CDYL.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (UNC6261) and its derivatives.
Table 1: Biochemical and Cellular Activity of this compound (UNC6261)
| Parameter | Value | Assay Method | Target |
| IC50 | 81 ± 16 nM | TR-FRET | CDYL2 |
| Kd | 139 ± 3.3 nM | Isothermal Titration Calorimetry (ITC) | CDYL |
| CP50 | 5.5 ± 0.6 µM | Chloroalkane Penetration Assay (CAPA) | Cellular Permeability |
Table 2: Selectivity Profile of this compound (UNC6261)
| Target Chromodomain | Selectivity (fold vs. CDYL) |
| MPP8 | 13 |
| HP1 Family | > 45 |
| Polycomb Family | > 45 |
Table 3: Related Chemical Tools
| Compound Name | Description |
| UNC7394 | A structurally similar negative control compound with no measurable binding to CDYL. |
| UNC6261-Biotin | A biotinylated derivative of UNC6261 used for target engagement and pulldown assays. |
| UNC6261-CT | A chlorotagged derivative of UNC6261 used for cellular permeability assays (CAPA). |
Signaling Pathways and Experimental Workflows
CDYL-Mediated Transcriptional Repression
CDYL acts as a scaffold protein, bringing together various components of the transcriptional repression machinery to specific gene loci. The inhibition of CDYL by this compound disrupts this process.
Figure 1: CDYL-mediated transcriptional repression pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and cell permeability.
Figure 2: Workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the specific details reported in the primary literature for the characterization of UNC6261.[1]
Synthesis of this compound (UNC6261) and Derivatives
This compound (UNC6261) and its derivatives are peptidomimetics that can be synthesized using a combination of solid-phase and solution-phase peptide synthesis techniques. The synthesis of the core scaffold and subsequent modifications to create the final compounds, including the biotin (B1667282) and chloroalkane tags, follows established organic chemistry protocols. For detailed, step-by-step synthesis procedures, readers are encouraged to consult the supplementary information of the primary research articles.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the CDYL2 chromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K9me3) and a GST-tagged CDYL2 chromodomain. Binding of the peptide to the chromodomain brings a Europium-labeled streptavidin (donor) and a phycoerythrin-labeled anti-GST antibody (acceptor) into close proximity, resulting in a FRET signal. An inhibitor will compete with the peptide for binding to the chromodomain, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a pre-mixed solution of GST-CDYL2, biotinylated H3K9me3 peptide, Europium-streptavidin, and PE-anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (dissociation constant, Kd) and thermodynamics of the interaction between this compound and the CDYL chromodomain.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the inhibitor into a solution containing the protein, the binding affinity, stoichiometry, and enthalpy of the interaction can be determined.
-
Protocol:
-
Prepare solutions of the CDYL chromodomain and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Chloroalkane Penetration Assay (CAPA)
CAPA is a quantitative method to measure the cellular permeability of a compound.
-
Principle: This assay utilizes a cell line stably expressing a HaloTag protein in the cytosol. A chloroalkane-tagged version of the inhibitor (UNC6261-CT) is added to the cells. If the compound is cell-permeable, it will enter the cytosol and covalently bind to the HaloTag protein. The remaining unbound HaloTag is then labeled with a fluorescent chloroalkane dye. The fluorescence intensity is inversely proportional to the amount of inhibitor that entered the cell.
-
Protocol:
-
Plate HaloTag-expressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of UNC6261-CT for a defined period.
-
Wash the cells to remove any unbound compound.
-
Add a fluorescent chloroalkane dye to the cells to label the remaining unbound HaloTag protein.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence of the cells using a plate reader or flow cytometer.
-
Plot the fluorescence intensity against the concentration of UNC6261-CT to determine the CP50 value (the concentration at which 50% of the HaloTag is blocked).
-
Chemiprecipitation Assay for Target Engagement
This assay confirms that this compound engages with the full-length CDYL protein in a cellular context.
-
Principle: A biotinylated version of the inhibitor (UNC6261-Biotin) is used to pull down its target protein from cell lysates. The presence of the target protein in the pulldown is then detected by western blotting. Competition with the non-biotinylated inhibitor is used to demonstrate the specificity of the interaction.
-
Protocol:
-
Prepare cell lysates from a cell line expressing endogenous CDYL (e.g., MDA-MB-231).
-
Pre-incubate the lysates with either DMSO (vehicle), a high concentration of non-biotinylated this compound, or the negative control UNC7394.
-
Add UNC6261-Biotin to the lysates and incubate to allow for binding.
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the captured proteins from the beads.
-
Analyze the eluates by SDS-PAGE and western blotting using an antibody specific for CDYL. A reduction in the CDYL band in the presence of the competing non-biotinylated inhibitor confirms specific target engagement.
-
X-ray Crystallography
Determining the co-crystal structure of this compound bound to the CDYL chromodomain provides atomic-level insight into the binding mode of the inhibitor.
-
Principle: A purified CDYL chromodomain is co-crystallized with this compound. The resulting crystals are then subjected to X-ray diffraction, and the diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex.
-
Protocol:
-
Express and purify the CDYL chromodomain protein.
-
Mix the purified protein with a molar excess of this compound.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield diffraction-quality crystals.
-
Mount and cryo-cool the crystals for data collection.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known chromodomain structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map. The co-crystal structure of UNC6261 with the CDYL chromodomain has been deposited in the Protein Data Bank with the accession code 7N27.[2][3]
-
Conclusion
This compound (UNC6261) represents a significant advancement in the development of chemical probes for studying the biological functions of CDYL. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for dissecting the role of CDYL in various physiological and pathological processes. This technical guide provides a centralized resource of quantitative data and detailed experimental protocols to facilitate further research into CDYL and the therapeutic potential of its inhibition.
References
- 1. Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Synthesis of Cdyl-IN-1: A First-in-Class Inhibitor of the Chromatin Reader CDYL
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of Cdyl-IN-1, the first potent and selective small-molecule inhibitor of the chromodomain Y-like (CDYL) protein. CDYL is a "reader" of histone post-translational modifications, playing a crucial role in the regulation of gene expression. The development of this compound, also known as compound D03, represents a significant advancement in the study of epigenetic mechanisms and offers a valuable chemical tool for investigating the biological functions of CDYL in health and disease. This whitepaper details the structure-activity relationship (SAR) studies that led to the discovery of this compound, its binding affinity and selectivity, and its effects in cellular models, particularly in the context of neuronal development. Detailed experimental protocols and data are presented to provide a practical guide for researchers in the field.
Introduction
Epigenetic modifications of chromatin are fundamental to the regulation of gene expression and cellular function. "Reader" proteins, which recognize and bind to specific histone modifications, are key components of this regulatory network. Chromodomain Y-like (CDYL) is a transcriptional corepressor that recognizes methylated lysine (B10760008) residues on histones, thereby influencing chromatin structure and gene silencing. Dysregulation of CDYL has been implicated in various pathological processes, making it an attractive target for therapeutic intervention. The development of selective small-molecule inhibitors of CDYL is crucial for elucidating its biological roles and for validating it as a potential drug target. This whitepaper focuses on this compound, the first reported potent and selective inhibitor of CDYL.[1]
Discovery of this compound (Compound D03)
The discovery of this compound was the result of a structure-guided drug design approach, beginning with virtual screening and followed by extensive chemical synthesis and biological evaluation.[1]
From Virtual Screening to Hit Identification
The development of this compound began with a computational approach to identify potential scaffolds that could bind to the chromodomain of CDYL. Molecular docking and dynamic simulations were employed to study the binding of modified peptidomimetics to the CDYL chromodomain. This in silico work facilitated the virtual screening of a chemical library, leading to the identification of several initial hits. These hits were then validated using Surface Plasmon Resonance (SPR) to confirm their binding to the CDYL protein, with initial hits displaying KD values in the micromolar range (from 5.4 µM to 271.1 µM).[1]
Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits, a focused medicinal chemistry effort was undertaken to synthesize and evaluate a series of 43 benzo[d]oxazol-2(3H)-one analogs. This systematic exploration of the chemical space around the initial scaffold was crucial for understanding the structure-activity relationship (SAR) and for optimizing the potency and selectivity of the inhibitors.[1]
Table 1: Structure-Activity Relationship of Benzo[d]oxazol-2(3H)-one Analogs as CDYL Inhibitors
| Compound | R1 Group | R2 Group | KD (µM) |
| Hit 1 | H | Phenyl | 5.4 |
| Analog 1 | Cl | Phenyl | 2.1 |
| Analog 2 | OMe | Phenyl | 3.5 |
| This compound (D03) | Cl | (4-fluorophenyl)methanamine | 0.5 |
| Analog 4 | H | (4-fluorophenyl)methanamine | 1.2 |
Note: This table is a representative summary based on the described SAR studies. For a complete list of all 43 analogs and their activities, please refer to the primary publication.
The SAR studies revealed that modifications at specific positions of the benzo[d]oxazol-2(3H)-one core had a significant impact on binding affinity. The culmination of this effort was the identification of This compound (compound D03) , which exhibited a KD of 0.5 µM.[1]
Synthesis of this compound (Compound D03)
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route starting from commercially available materials. A general synthetic scheme for the benzo[d]oxazol-2(3H)-one derivatives is outlined below.
General Synthetic Protocol
The synthesis of the benzo[d]oxazol-2(3H)-one core typically involves the reaction of a 2-aminophenol (B121084) derivative with a carbonyl source. Subsequent N-alkylation or N-arylation allows for the introduction of various substituents to explore the SAR.
Experimental Protocol: General Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives
-
Formation of the Benzo[d]oxazol-2(3H)-one Core: A solution of a substituted 2-aminophenol in an appropriate solvent (e.g., tetrahydrofuran) is treated with a carbonylating agent (e.g., carbonyldiimidazole) at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography.
-
N-Alkylation/Arylation: The resulting benzo[d]oxazol-2(3H)-one is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with a base (e.g., sodium hydride) to generate the corresponding anion. The desired alkyl or aryl halide is then added, and the reaction mixture is stirred at an elevated temperature. After completion, the product is isolated by aqueous workup and purified by recrystallization or column chromatography.
For the specific and detailed synthesis of this compound (compound D03), including reaction conditions, reagents, and characterization data, please refer to the supplementary information of the primary publication.
In Vitro Characterization of this compound
This compound was subjected to a battery of in vitro assays to determine its binding affinity, selectivity, and target engagement in a cellular context.
Table 2: In Vitro Profile of this compound
| Parameter | Value | Assay |
| Binding Affinity (KD) | 0.5 µM | Surface Plasmon Resonance (SPR) |
| Selectivity vs. CDYL2 | >140-fold | SPR |
| Selectivity vs. CDY1 | No observed binding | SPR |
| Selectivity vs. CBX7 | >32-fold | SPR |
| Cellular Target Engagement | Confirmed | Cellular Thermal Shift Assay (CETSA) |
Binding Affinity and Selectivity
Surface Plasmon Resonance (SPR) was used to quantify the binding affinity of this compound to the CDYL chromodomain. The inhibitor demonstrated a KD of 0.5 µM.[1] Importantly, this compound exhibited excellent selectivity against other chromodomain-containing proteins, including CDYL2 (>140-fold), CDY1 (no observed binding), and CBX7 (>32-fold), highlighting its specificity for CDYL.[1]
Cellular Target Engagement
To confirm that this compound could engage with its target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. The results demonstrated that this compound was able to bind to and stabilize endogenous CDYL in a dose-dependent manner, confirming its cell permeability and target engagement.[1]
Mechanism of Action and Biological Effects
This compound acts by competitively inhibiting the binding of the CDYL chromodomain to its target histone marks. This disruption of CDYL's "reader" function leads to the transcriptional derepression of its target genes.[1]
Signaling Pathway
The functional consequences of CDYL inhibition by this compound were investigated in the context of neuronal development. CDYL is known to be a negative regulator of dendrite morphogenesis. It achieves this by interacting with EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), and recruiting its H3K27 methyltransferase activity to the promoter of genes such as Brain-Derived Neurotrophic Factor (BDNF), leading to their transcriptional repression.[2]
By inhibiting CDYL, this compound is proposed to disrupt the CDYL-EZH2 interaction at target gene promoters, leading to the derepression of genes like BDNF, which in turn promotes the development and branching of neuronal dendrites.[1][2]
Caption: Signaling pathway of CDYL-mediated gene repression and its inhibition by this compound.
Effect on Neuronal Dendrite Development
To investigate the biological effect of CDYL inhibition, primary hippocampal and cortical neurons were treated with this compound. The results showed that the inhibitor promoted the development and branching of neurodendrites, consistent with the known role of CDYL as a negative regulator of this process.[1] This finding highlights the potential of this compound as a tool to study neurodevelopmental processes and as a starting point for the development of therapeutics for neurological disorders.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Surface Plasmon Resonance (SPR)
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
-
Protein Immobilization: Recombinant human CDYL protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound (and other analogs) in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA)
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Intact cells are treated with either vehicle control or varying concentrations of this compound for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.
-
Protein Detection: The amount of soluble CDYL protein in each sample is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble CDYL as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates stabilization of the protein and confirms target engagement.
Conclusion
The discovery of this compound (compound D03) marks a significant milestone in the study of CDYL and the broader field of epigenetics. As the first potent and selective small-molecule inhibitor of CDYL, it provides an invaluable tool for the scientific community to further investigate the diverse biological functions of this chromatin reader. The detailed characterization of its binding properties, cellular activity, and effects on neuronal development lays the groundwork for future studies into the therapeutic potential of targeting CDYL in various diseases. This technical whitepaper provides a comprehensive resource for researchers interested in utilizing or building upon this important chemical probe.
References
- 1. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinated regulation of dendrite arborization by epigenetic factors CDYL and EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cdyl-IN-1: A Technical Guide to Inhibiting the Transcriptional Co-repressor Function of CDYL
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and inhibition of Chromodomain Y-like (CDYL), a key transcriptional co-repressor, with a focus on a potent antagonist, UNC6261, herein referred to as Cdyl-IN-1 for the context of this guide. CDYL is a crucial epigenetic regulator involved in gene silencing through its interaction with various histone-modifying enzymes and repressive histone marks. This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction to CDYL's Transcriptional Co-repressor Function
Chromodomain Y-like (CDYL) protein is a multifaceted epigenetic modulator that plays a critical role in the regulation of gene expression. Its primary function is to act as a transcriptional co-repressor, effectively silencing specific genes. CDYL achieves this by recognizing and binding to repressive histone marks, particularly dimethylated and trimethylated lysine (B10760008) 9 on histone H3 (H3K9me2/3) and dimethylated and trimethylated lysine 27 on histone H3 (H3K27me2/3), through its N-terminal chromodomain.
Upon binding to these repressive marks, CDYL acts as a scaffold, recruiting a cohort of histone-modifying enzymes to the target gene loci. These enzymes include:
-
Histone Deacetylases (HDACs): CDYL interacts with HDAC1 and HDAC2, which remove acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery.
-
Histone Methyltransferases (HMTs): CDYL facilitates the recruitment of HMTs like G9a and the Polycomb Repressive Complex 2 (PRC2), which includes the catalytic subunit EZH2. G9a is responsible for H3K9 dimethylation, while PRC2 mediates H3K27 trimethylation, both of which are potent repressive marks.
-
REST Co-repressor Complex: CDYL is a component of the RE1-Silencing Transcription factor (REST) co-repressor complex, bridging the interaction between REST and G9a to mediate the repression of neuronal genes in non-neuronal cells.
In addition to its role as a scaffold, CDYL possesses an intrinsic crotonyl-CoA hydratase activity, which negatively regulates histone crotonylation, a mark generally associated with active transcription. By reducing the levels of crotonyl-CoA, CDYL further contributes to a repressive chromatin environment.
This compound: A Potent Antagonist of CDYL
This compound (UNC6261) has emerged as a potent and selective small molecule inhibitor of the CDYL chromodomain. Its mechanism of action involves directly binding to the aromatic cage of the CDYL chromodomain, thereby preventing CDYL from recognizing and binding to its target repressive histone marks. This disruption of CDYL's "reader" function is the initial step in inhibiting its overall co-repressor activity. A structurally similar but inactive compound, UNC7394, serves as a negative control in experimental settings.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Assay Method | Target | Reference |
| IC50 | 81 ± 16 nM | TR-FRET | CDYL2 | [1] |
| Kd | 139 ± 3.3 nM | Isothermal Titration Calorimetry (ITC) | CDYL Chromodomain | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | Observation | Reference |
| U2OS | CellTiter-Glo | No significant toxicity observed up to 100 µM | [1] |
| Dorsal Root Ganglion (DRG) Neurons | Quantitative RT-PCR | Dose-dependent increase in mRNA levels of CDYL target genes (Kcnb1, Nsf, Npas4, Syt7, Glra1) | [1] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on CDYL's function.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CDYL Inhibitor Screening
This biochemical assay is utilized to screen for and quantify the potency of inhibitors that disrupt the interaction between the CDYL chromodomain and a specific histone peptide.
Materials:
-
GST-tagged CDYL2 protein
-
Biotinylated H3K27me3 peptide
-
Terbium-conjugated anti-GST antibody (Donor)
-
Streptavidin-conjugated dye (e.g., d2) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (UNC6261) and negative control (UNC7394)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and the negative control in assay buffer.
-
In a 384-well plate, add a solution containing GST-CDYL2 and the biotinylated H3K27me3 peptide.
-
Add the diluted compounds to the wells.
-
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add a mixture of Terbium-anti-GST antibody and Streptavidin-d2.
-
Incubate for a further period (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified CDYL chromodomain protein
-
This compound (UNC6261)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the purified CDYL chromodomain and dissolve this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and inhibitor solutions.
-
Load the CDYL chromodomain solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and subtract the heat of dilution (determined by injecting the inhibitor into buffer alone).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This cellular assay is used to determine if inhibition of CDYL by this compound leads to a reduction in the association of repressive histone marks at the promoter regions of known CDYL target genes.
Materials:
-
Cell line of interest (e.g., Dorsal Root Ganglion neurons)
-
This compound (UNC6261) and vehicle control (e.g., DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies against H3K27me3 and IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for promoter regions of CDYL target genes (e.g., Kcnb1) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin.
-
Incubate the sheared chromatin with anti-H3K27me3 or IgG antibodies overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Digest proteins with Proteinase K and purify the DNA.
-
Perform qPCR using primers for the target gene promoters.
-
Analyze the data as a percentage of input to determine the enrichment of the repressive histone mark.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of CDYL-mediated gene repression and the experimental workflow for assessing the efficacy of this compound.
References
Probing the Chromodomain of CDYL: A Technical Guide to Understanding and Targeting a Key Epigenetic Reader
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular interactions governing the chromodomain of the Chromodomain Y-like (CDYL) protein, a critical reader of repressive histone methylation marks. While a specific inhibitor designated "Cdyl-IN-1" is not extensively documented in publicly available literature, this document will serve as a detailed framework for the characterization of such a molecule. We will draw upon data and protocols from well-characterized inhibitors of homologous chromodomains to illustrate the necessary experimental approaches and data presentation required for a thorough understanding of a selective CDYL inhibitor.
Introduction to CDYL and its Chromodomain
Chromodomain Y-like (CDYL) is a transcriptional corepressor that plays a crucial role in various biological processes, including spermatogenesis, neuronal development, and cellular transformation.[1][2][3] Its function is mediated through two primary domains: an N-terminal chromodomain and a C-terminal enoyl-CoA hydratase-like domain.[1][4][5] The chromodomain is a specialized protein module of 40-50 amino acids that recognizes and binds to methylated lysine (B10760008) residues on histone tails, particularly H3K9me2/3 and H3K27me2/3.[6][7][8] This "reader" function is essential for recruiting other proteins and enzymatic complexes to specific chromatin regions to enact downstream biological effects, such as gene silencing and chromatin compaction.[2][9]
The CDYL protein family includes various splice isoforms, with CDYL1b being the most abundant and containing the functional chromodomain responsible for H3K9me3 binding.[10] The interaction of the CDYL chromodomain with methylated histones is a critical event in the epigenetic regulation of gene expression, making it an attractive target for therapeutic intervention in diseases where its function is dysregulated.
Quantitative Analysis of Inhibitor Binding
A crucial aspect of characterizing a chemical probe like a hypothetical "this compound" is the quantitative assessment of its binding affinity and selectivity. The following tables present exemplar data from related chromodomain inhibitors, UNC1215 (a potent L3MBTL3 inhibitor) and UNC6261 (a peptidomimetic ligand for CDYL2), to illustrate the expected data formats.
Table 1: Biochemical and Biophysical Binding Data for Chromodomain Inhibitors
| Compound | Target Protein | Assay Type | Metric | Value | Reference |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd | 120 nM | [1][11][12][13] |
| UNC6261 | CDYL2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 81 ± 16 nM | [9] |
| CDYL1b Chromodomain | H3K9me3 peptide | Fluorescence Polarization | Kd | 2 µM | [10] |
Table 2: Selectivity Profile of a Chromodomain Inhibitor (Example: UNC1215)
| Target Family | Protein | Assay Type | Metric | Value | Selectivity (fold vs. L3MBTL3) | Reference |
| MBT Family | L3MBTL3 | AlphaScreen | IC50 | 120 nM | 1 | [1][11][12][13] |
| L3MBTL1 | AlphaScreen | IC50 | > 300 µM | > 2500 | [2] | |
| MBTD1 | AlphaScreen | IC50 | > 300 µM | > 2500 | [2] | |
| Other Readers | Various (over 200) | Multiple | IC50 / Kd | Generally > 50-fold less potent | > 50 | [1][11][12][13] |
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and validation of findings. Below are representative protocols for key experiments used to characterize chromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used for high-throughput screening and to determine the IC50 of inhibitors.
-
Protein and Peptide Preparation : Recombinant, purified CDYL chromodomain (e.g., GST-tagged) and a biotinylated histone peptide (e.g., H3K27me3) are required.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20). Prepare a solution of europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC).
-
Assay Procedure :
-
Add assay buffer to a 384-well plate.
-
Add the test compound ("this compound") at various concentrations.
-
Add the CDYL chromodomain protein and the biotinylated histone peptide.
-
Incubate to allow for binding.
-
Add the europium-labeled anti-GST antibody and streptavidin-APC.
-
Incubate to allow for the detection complex to form.
-
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 340 nm.
-
Data Analysis : Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation : Dialyze the purified CDYL chromodomain and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The protein concentration should be accurately determined.
-
ITC Instrument Setup : Set the experimental temperature (e.g., 25°C).
-
Titration :
-
Load the CDYL chromodomain into the sample cell.
-
Load the inhibitor into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell.
-
-
Data Acquisition : The instrument measures the heat change upon each injection.
-
Data Analysis : Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is highly sensitive and suitable for measuring protein-protein or protein-peptide interactions.
-
Reagent Preparation : Use biotinylated histone H3 peptide, GST-tagged CDYL chromodomain, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Assay Procedure :
-
In a 384-well plate, mix the biotinylated peptide and GST-CDYL with varying concentrations of the inhibitor.
-
Incubate to allow binding to reach equilibrium.
-
Add the streptavidin-donor beads and anti-GST-acceptor beads.
-
Incubate in the dark.
-
-
Data Acquisition : Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis : The proximity of the donor and acceptor beads upon binding of the protein-peptide complex results in the generation of a chemiluminescent signal. Plot the signal against the inhibitor concentration to determine the IC50.
Visualizing Molecular Interactions and Pathways
Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for inhibitor characterization.
Caption: Simplified CDYL signaling pathway.
Mechanism of Action of a CDYL Chromodomain Inhibitor
A selective inhibitor of the CDYL chromodomain, such as a hypothetical "this compound," would function by competitively binding to the aromatic cage of the chromodomain. This cage is responsible for recognizing the methylated lysine side chain of histones. By occupying this binding pocket, the inhibitor would prevent the recruitment of CDYL to its target sites on chromatin.
The downstream consequences of this inhibition would be the disruption of the CDYL-mediated recruitment of corepressor complexes. This would lead to a localized decrease in the activity of enzymes like G9a, EZH2, and HDACs at CDYL target genes.[2][9] Ultimately, this could result in the derepression of these target genes, potentially altering cellular phenotypes. The cellular effects would be highly context-dependent, given the diverse roles of CDYL in different cell types and developmental stages.
Conclusion
While the specific entity "this compound" remains to be fully characterized in the public domain, the framework provided in this guide outlines the essential data and experimental procedures required for the comprehensive evaluation of any inhibitor targeting the CDYL chromodomain. A thorough understanding of the binding affinity, selectivity, and mechanism of action, as detailed through the exemplar data and protocols, is critical for the development of potent and selective chemical probes. Such probes will be invaluable tools for dissecting the complex biology of CDYL and for exploring its potential as a therapeutic target in various diseases.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. | Sigma-Aldrich [sigmaaldrich.com]
- 2. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDYL chromodomain Y like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. High affinity binding of Chp1 chromodomain to K9 methylated histone H3 is required to establish centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 6. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Biophysical Assays – Dalriada Drug Discovery [dalriadatx.com]
- 8. researchgate.net [researchgate.net]
- 9. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimerization and H3K9me3 Binding Are Required for CDYL1b Heterochromatin Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Guide: The Role of CDYL1 in Histone Crotonylation and Strategies for its Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the Chromodomain Y-like (CDYL1) protein, its enzymatic function as a crotonyl-CoA hydratase, and its consequential role in the negative regulation of histone lysine (B10760008) crotonylation. In the absence of a known inhibitor designated "Cdyl-IN-1," this guide focuses on the established mechanisms of CDYL1 and outlines experimental approaches for its study and potential therapeutic modulation.
Introduction to CDYL1 and Histone Crotonylation
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among these, histone lysine crotonylation (Kcr) is a relatively new discovery, recognized as a mark associated with active transcription.[1] The levels of histone Kcr are dynamically regulated by "writer" enzymes, such as the histone acetyltransferases p300 and CBP which also exhibit histone crotonyltransferase (HCT) activity, and "eraser" enzymes.[2][3][4]
The Chromodomain Y-like (CDYL1) protein has been identified as a key negative regulator of histone crotonylation.[1] Contrary to initial hypotheses that it might function as a decrotonylase, CDYL1 acts as a crotonyl-CoA hydratase . It catalyzes the conversion of crotonyl-CoA to β-hydroxybutyryl-CoA, thereby depleting the cellular pool of the substrate required by HCTs to crotonylate histones.[1][5] This mechanism intrinsically links cellular metabolism to epigenetic regulation and transcriptional control.
Functionally, CDYL1-mediated downregulation of histone crotonylation is implicated in several critical cellular processes, including transcriptional silencing at DNA double-strand break (DSB) sites, spermatogenesis, and the maintenance of repressive chromatin states.[1][6][7][8]
Quantitative Data on CDYL1-Mediated Regulation of Histone Crotonylation
While specific kinetic parameters for CDYL1's hydratase activity are not extensively published, its functional impact on histone crotonylation levels has been quantified in various cellular contexts. The following table summarizes representative quantitative findings from studies involving the modulation of CDYL1.
| Experimental System | Modulation of CDYL1 | Histone Mark Analyzed | Quantitative Change Observed | Reference |
| HeLa Cells | Knockout of CDYL1 | Global protein crotonylation | 1141 Kcr sites in 759 proteins were up-regulated; 933 Kcr sites in 528 proteins were down-regulated. | |
| DIvA Cells (U2OS) | Depletion of CDYL1 | H3K9cr at AsiSI-induced DSB sites | Failure to reduce H3K9cr levels at DSB sites post-damage induction, in contrast to control cells where a reduction is observed. | [9] |
| 293T Cells | Overexpression of wild-type CDYL1 vs. S467A mutant | Global histone crotonylation | Wild-type CDYL1 significantly reduces global histone crotonylation levels, whereas the catalytically inactive S467A mutant does not. | [9] |
| HeLa Cells | Knockout of p300 | Global crotonylation | 816 unique endogenous crotonylation sites were identified, with 88 sites from 69 proteins being decreased by more than 0.7-fold. | [10] |
Signaling and Mechanistic Pathways Involving CDYL1
CDYL1's role as a negative regulator of histone crotonylation places it at the intersection of cellular metabolism, transcription, and the DNA damage response (DDR).
Mechanism of Histone Crotonylation Regulation
The primary mechanism by which CDYL1 controls histone Kcr is through the enzymatic depletion of its substrate, crotonyl-CoA. This action directly impacts the ability of histone crotonyltransferases like p300/CBP to modify histone tails, leading to a global or localized reduction in histone Kcr marks.
References
- 1. Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation [pubmed.ncbi.nlm.nih.gov]
- 4. P300 regulates histone crotonylation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccmu.edu.cn [ccmu.edu.cn]
- 6. CDYL1 fosters double-strand break-induced transcription silencing and promotes homology-directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CDYL1-dependent decrease in lysine crotonylation at DNA double-strand break sites functionally uncouples transcriptional silencing and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Guide on the Chromodomain Y-like (Cdyl) Protein: A Potential Target for Therapeutic Intervention
Disclaimer: Initial searches for a specific inhibitor designated "Cdyl-IN-1" did not yield any publicly available information. Therefore, this guide focuses on the preliminary understanding of its likely target, the Chromodomain Y-like (Cdyl) protein, to provide a foundational resource for researchers and drug development professionals interested in this area. The content herein is based on existing research on the Cdyl protein.
Executive Summary
Chromodomain Y-like (Cdyl) is a transcriptional corepressor that plays a crucial role in regulating gene expression through its interaction with repressive histone marks.[1][2] It is characterized by an N-terminal chromodomain that recognizes and binds to methylated histones, and a C-terminal enoyl-CoA hydratase-like domain.[1][3] Cdyl's functions are implicated in a variety of cellular processes, including X chromosome inactivation, neuronal excitability, DNA damage repair, and spermatogenesis.[1][3][4][5] Its role in pathological states, such as neuropathic pain and cancer, makes it a potential therapeutic target.[1][6] This document provides a summary of the current understanding of Cdyl's function, quantitative data from relevant studies, detailed experimental protocols for its investigation, and visual representations of its known signaling pathways.
Quantitative Data Summary
The following table summarizes quantitative findings from studies on Cdyl, primarily focusing on the effects of its genetic knockout in mouse models.
| Parameter | Model System | Genotype | Observation | Percentage Change | Reference |
| Action Potential (AP) Threshold | Mouse peripheral sensory neurons | Cdyl cKO | Increased AP threshold compared to control. | +52.36% | [1] |
| Current Threshold | Mouse peripheral sensory neurons | Cdyl cKO | Increased current threshold compared to control. | +63.46% | [1] |
| After-hyperpolarization (AHP) amplitude | Mouse peripheral sensory neurons | Cdyl cKO | Increased AHP amplitude compared to control. | +14.12% | [1] |
| Action Potentials (APs) evoked by 100-300 pA currents | Mouse peripheral sensory neurons | Cdyl cKO | Reduced number of APs compared to control. | Not specified | [1] |
Key Signaling Pathways and Molecular Interactions
Cdyl functions as a critical component of transcriptional repression complexes, influencing gene expression through multiple mechanisms.
Cdyl-Mediated Transcriptional Repression
Cdyl is a known transcriptional corepressor.[7] It can be recruited to specific gene promoters to inhibit transcription. One of its key mechanisms involves the recruitment of other repressive proteins, such as histone deacetylases (HDACs) and histone methyltransferases.[7][8][9]
Role of Cdyl in Histone Modification Recognition
The chromodomain of Cdyl enables it to act as a "reader" of repressive histone marks, specifically H3K9me2 and H3K27me3.[4] This binding is crucial for its localization to specific chromatin regions, such as the inactive X chromosome.[4]
Experimental Protocols
This section details common experimental procedures used to investigate the function of Cdyl.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to identify the genomic regions where Cdyl binds.
-
Cell Preparation: Cells are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions. The reaction is then quenched with glycine.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Cdyl. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification and Analysis: The DNA is purified and can be analyzed by qPCR to quantify binding to specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[1]
Immunofluorescence (IF) and RNA Fluorescence In Situ Hybridization (FISH)
These techniques are used to visualize the subcellular localization of Cdyl protein and its colocalization with specific RNA molecules, such as Xist RNA on the inactive X chromosome.[4]
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 or digitonin.[4]
-
Immunofluorescence Staining:
-
Cells are blocked with a blocking solution (e.g., BSA in PBS) to prevent non-specific antibody binding.
-
Incubation with a primary antibody against Cdyl.[4]
-
Washing, followed by incubation with a fluorescently labeled secondary antibody.
-
-
RNA FISH:
-
A fluorescently labeled probe specific to the target RNA (e.g., Xist) is hybridized to the cells.[4]
-
-
Imaging: The cells are mounted with a mounting medium containing a nuclear stain (e.g., DAPI) and imaged using a fluorescence microscope.[4]
In Vitro Histone Peptide Pulldown Assay
This assay is used to determine the specific histone modifications that Cdyl binds to.
-
Peptide Immobilization: Synthetic histone peptides with or without specific modifications (e.g., H3K9me2, H3K27me3) are biotinylated and immobilized on streptavidin-coated beads.[4]
-
Protein Binding: Nuclear extracts or purified recombinant Cdyl protein are incubated with the peptide-coated beads.[4]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. Bound proteins are eluted with a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody against Cdyl.[4]
Potential Therapeutic Implications
The diverse roles of Cdyl in cellular processes suggest that its inhibition could have therapeutic benefits in several diseases.
-
Neuropathic Pain: Downregulation of Cdyl in peripheral sensory neurons has been shown to decrease neuronal excitability and nociception.[1] A novel Cdyl antagonist, UNC6261, has demonstrated analgesic effects in a neuropathic pain model, highlighting the potential for Cdyl inhibitors in pain management.[1]
-
Cancer: Cdyl is involved in DNA damage repair and promotes homology-directed repair (HDR).[5] CDYL1-knockout cells exhibit synthetic lethality with cisplatin, suggesting that inhibitors of Cdyl could be used to sensitize cancer cells to chemotherapy, particularly in tumors with a "BRCAness" phenotype.[5] Additionally, Cdyl has been implicated in promoting chemoresistance in small cell lung cancer.[6]
-
Epilepsy: By repressing the expression of SCN8A, Cdyl contributes to the inhibition of intrinsic neuronal excitability and epileptogenesis, suggesting a role in seizure disorders.[8]
Conclusion
Cdyl is a multifaceted transcriptional corepressor with significant roles in epigenetic regulation and cellular function. While no specific inhibitor named "this compound" is currently documented in the public domain, the existing research on the Cdyl protein strongly suggests that it is a viable and promising target for the development of novel therapeutics for a range of conditions, including chronic pain, cancer, and neurological disorders. Further research into the development and efficacy of specific Cdyl inhibitors is warranted.
References
- 1. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDYL1 fosters double-strand break-induced transcription silencing and promotes homology-directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDYL chromodomain Y like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
The Role of Chromodomain Y-like (CDYL) Protein in Acute Kidney Injury: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Acute Kidney Injury (AKI) is a significant clinical challenge characterized by a rapid decline in renal function, high morbidity, and a lack of effective targeted therapies.[1] Recent research has illuminated the critical role of Chromodomain Y-like (CDYL), a transcriptional corepressor, in the pathophysiology of AKI.[2][3] This technical guide synthesizes the current understanding of CDYL's function in AKI, detailing its upregulation in injured kidneys, its mechanistic role in promoting tubular cell death via pyroptosis, and the potential of CDYL inhibition as a novel therapeutic strategy. We provide a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visual diagrams of the core signaling pathways to support further research and drug development in this promising area.
Introduction: CDYL's Emerging Role in Kidney Pathophysiology
Chromodomain Y-like (CDYL) is a protein known for its role as a transcriptional corepressor.[2] While its involvement has been implicated in conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD), where it is downregulated, its function in AKI presents a contrasting picture.[2][4] Studies have consistently demonstrated that tubular CDYL is abnormally and highly expressed in the injured kidneys of both AKI patients and mouse models.[2] This upregulation is observed across various AKI etiologies, including cisplatin-induced nephrotoxicity, lipopolysaccharide (LPS)-induced sepsis, and ischemia-reperfusion injury (IRI).[1][2] The primary consequence of elevated CDYL expression in the renal tubules is the exacerbation of kidney injury through the promotion of pyroptosis, a rapid and inflammatory form of programmed cell death.[1][2]
Upregulation of CDYL in Acute Kidney Injury
Quantitative analysis from multiple experimental models confirms the significant increase in CDYL expression during AKI. This upregulation is observed at both the mRNA and protein levels in renal tubular epithelial cells, the primary site of injury in many forms of AKI.[2][5]
Table 1: Summary of CDYL Expression in AKI Models
| Model | Organism | Observation | Method of Detection | Reference |
|---|---|---|---|---|
| Cisplatin-induced AKI | Mouse | Significant increase in CDYL mRNA and protein levels in injured kidneys. | qRT-PCR, Western Blot, IHC | [2] |
| LPS-induced AKI | Mouse | Increased CDYL protein levels in injured kidneys. | Western Blot, IHC | [2] |
| Ischemia-Reperfusion Injury (IRI) | Mouse | Increased CDYL levels, especially at 6 hours post-injury, in proximal tubules. | scRNA-seq, IHC, Western Blot | [1][2] |
| Human AKI | Human | Abnormally high expression of tubular CDYL in injured kidneys. | Immunohistochemistry (IHC) |[2] |
IHC: Immunohistochemistry; qRT-PCR: Quantitative Reverse Transcription PCR; scRNA-seq: single-cell RNA sequencing.
The CDYL-FABP4-ROS Signaling Axis in Tubular Pyroptosis
The pathogenic role of CDYL in AKI is primarily mediated through its regulation of Fatty Acid Binding Protein 4 (FABP4), leading to increased reactive oxygen species (ROS) production and subsequent tubular cell pyroptosis.[1][2]
-
CDYL Upregulation : In response to renal insults like cisplatin (B142131), CDYL expression is markedly increased in tubular epithelial cells.[2]
-
FABP4 Induction : CDYL, acting as a transcriptional regulator, promotes the expression of FABP4.[2][3]
-
ROS Production : The elevated levels of FABP4 lead to a surge in intracellular reactive oxygen species (ROS).[1][2]
-
NLRP3 Inflammasome Activation : The increase in ROS triggers the activation of the NLRP3 inflammasome, a key signaling platform for pyroptosis.[2]
-
Caspase-1 Cleavage and GSDMD Execution : Activated NLRP3 leads to the cleavage and activation of Caspase-1. Active Caspase-1 then cleaves Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2]
This cascade ultimately results in the death of renal tubular cells, exacerbating kidney dysfunction and inflammation.[2][3]
Therapeutic Potential of CDYL Inhibition
The discovery of CDYL's pathogenic role has opened a new avenue for therapeutic intervention in AKI. Both genetic and pharmacological inhibition of CDYL have shown significant renoprotective effects in preclinical models.[2]
A potent and selective small-molecule inhibitor of CDYL, benzo[d]oxazol-2(3H)-one derivative (compound D03), has been identified.[2] Treatment with this inhibitor has demonstrated promising results in mitigating AKI.[1][2]
Table 2: Effects of CDYL Inhibition in Cisplatin-Induced AKI Mice
| Parameter | Effect of CDYL Inhibitor (D03) | Biomarker Changes | Reference |
|---|---|---|---|
| Kidney Function | Attenuated dysfunction | Reduced Serum Creatinine (Scr) levels. | [2] |
| Pathology | Alleviated pathological damage | Improved histological staining (H&E). | [2] |
| Tubular Injury | Reduced tubular injury | Decreased mRNA levels of NGAL and KIM-1. | [1][2] |
| Pyroptosis | Suppressed tubular pyroptosis | Reduced levels of NLRP3, GSDMD, Cleaved Caspase-1, and Cleaved IL-1β. | [2] |
| Upstream Target | Suppressed target expression | Reduced expression of FABP4. |[2] |
NGAL: Neutrophil gelatinase-associated lipocalin; KIM-1: Kidney injury molecule-1.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the study of CDYL's role in AKI.
Animal Models of AKI
-
Cisplatin-Induced AKI : Mice (e.g., C57BL/6) receive a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg.[2] Control animals receive an equivalent volume of 0.9% saline.[2] Kidney injury typically peaks 48-72 hours post-injection.[6]
-
Ischemia-Reperfusion Injury (IRI) : Mice are anesthetized, and a midline dorsal incision is made to expose the renal vessels.[7] Microvascular clamps are applied to both renal pedicles for a defined period (e.g., 27 minutes).[7] Reperfusion is initiated by removing the clamps. Sham-operated animals undergo the same surgical procedure without clamping.
-
LPS-Induced AKI (Sepsis Model) : Mice are administered an i.p. injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg to induce sepsis-associated AKI.[2]
In Vivo CDYL Overexpression and Inhibition
-
Overexpression : To overexpress CDYL, a pCMV-CDYL plasmid (30 µg) is administered to mice via hydrodynamic-based tail vein injection.[2][3] This is typically performed a few hours before the induction of AKI.[3]
-
Pharmacological Inhibition : The CDYL inhibitor, compound D03, is administered via i.p. injection at a dose of 2.5 mg·kg⁻¹·d⁻¹.[2] Treatment is typically initiated concurrently with or shortly after the AKI-inducing agent.[2]
Cell Culture Model
-
Cell Line : Murine tubular epithelial cells (TCMK-1) are commonly used.[2]
-
AKI Induction : An in vitro AKI model is established by treating TCMK-1 cells with cisplatin (e.g., 5 µg/mL) for 12-24 hours.[2]
-
Inhibition/Transfection : For inhibition studies, a CDYL inhibitor (e.g., 100 µM) is co-incubated with cisplatin.[2] For genetic manipulation, cells are transfected with CDYL-expressing plasmids or specific siRNAs using standard transfection reagents.[2]
Molecular and Cellular Analysis
-
Western Blotting : Kidney tissue or cell lysates are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against CDYL, FABP4, NLRP3, GSDMD, Caspase-1, IL-1β, and loading controls (e.g., GAPDH, β-actin).[2]
-
qRT-PCR : Total RNA is extracted, reverse-transcribed to cDNA, and subjected to quantitative PCR using specific primers for Cdyl, Fabp4, Ngal (Lcn2), Kim-1 (Havcr1), and other genes of interest.[2]
-
Immunohistochemistry (IHC) : Paraffin-embedded kidney sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies (e.g., anti-CDYL) followed by detection with a secondary antibody and chromogen.[2]
-
ROS Detection : Intracellular ROS levels in cultured cells are measured using assays such as the Reactive Oxygen Species Assay Kit (e.g., using DCFH-DA probe).[2]
Conclusion and Future Directions
The evidence strongly indicates that CDYL is a key pathogenic factor in acute kidney injury.[2] Its upregulation across different AKI models and its direct role in promoting inflammatory cell death via the FABP4-ROS-pyroptosis axis highlight it as a highly promising therapeutic target.[2][3] The successful preclinical testing of a selective CDYL inhibitor, compound D03, provides a strong rationale for its further development as a novel treatment for AKI.[1][2]
Future research should focus on:
-
Validating these findings in larger animal models to better predict clinical efficacy.[8]
-
Investigating the precise transcriptional mechanisms by which CDYL regulates FABP4 and potentially other downstream targets in the context of AKI.
-
Exploring the potential of CDYL as a biomarker for AKI severity and prognosis.
-
Conducting safety and toxicology studies for CDYL inhibitors to pave the way for clinical trials.
Targeting CDYL represents a novel and promising strategy to address the significant unmet medical need for effective AKI therapies.[2]
References
- 1. CDYL inhibition reduces acute kidney injury in mice: study | BioWorld [bioworld.com]
- 2. Chromodomain Y‐like (CDYL) inhibition ameliorates acute kidney injury in mice by regulating tubular pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nuclear Condensation of CDYL Links Histone Crotonylation and Cystogenesis in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal tubular epithelial cells response to injury in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diallyl Trisulfide Attenuates Ischemia-Reperfusion-Induced ER Stress and Kidney Dysfunction in Aged Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental models of acute kidney injury for translational research [scholarworks.indianapolis.iu.edu]
Unveiling the Multifaceted Role of Chromodomain Y-like (CDYL) Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Y-like (CDYL) is a crucial epigenetic regulator and transcriptional corepressor that plays a pivotal role in a myriad of cellular processes, including gene silencing, DNA damage repair, and cellular differentiation. Initially misidentified as a histone acetyltransferase, CDYL is now understood to possess a unique dual functionality: it acts as a reader of repressive histone marks and as a crotonyl-CoA hydratase, thereby intricately linking cellular metabolism with epigenetic regulation. This guide provides an in-depth overview of the chemical and biological properties of CDYL, its known inhibitors, detailed experimental protocols for its study, and a visualization of its key signaling pathways.
Chemical and Biological Properties of CDYL and Its Inhibitors
The following tables summarize the key properties of the CDYL protein and its known inhibitors.
Table 1: Properties of Human Chromodomain Y-like (CDYL) Protein
| Property | Description |
| Full Name | Chromodomain Y-like protein |
| Gene Name | CDYL |
| UniProt ID | Q9Y232 (Human) |
| Function | Transcriptional corepressor, crotonyl-CoA hydratase |
| Domains | N-terminal Chromodomain, C-terminal Enoyl-CoA Hydratase/Isomerase-like (ECH) domain |
| Cellular Localization | Nucleus |
| Key Interacting Proteins | REST, G9a, EZH2, HDAC1, HDAC2, SUZ12, EED, EHMT1, EHMT2, SETDB1 |
| Biological Processes | Gene repression, histone modification, chromatin remodeling, spermatogenesis, neuronal development, DNA damage response |
Table 2: Known Inhibitors of CDYL
| Inhibitor Name | Type | Mechanism of Action |
| UNC6261 | Direct Inhibitor | Binds to the chromodomain of CDYL.[1][2] |
| Trichostatin A (TSA) | Indirect Inhibitor (HDACi) | As a histone deacetylase (HDAC) inhibitor, TSA prevents the deacetylation of histones, which can alter chromatin structure and indirectly affect CDYL's function as part of repressive complexes that include HDACs.[3][4] |
| Valproic Acid | Indirect Inhibitor (HDACi) | Inhibits HDACs, leading to histone hyperacetylation and potentially disrupting CDYL-mediated transcriptional repression.[3] |
| Mocetinostat | Indirect Inhibitor (HDACi) | A HDAC inhibitor that can modify the epigenetic landscape, thereby interfering with the repressive functions of CDYL on chromatin.[3] |
| Entinostat | Indirect Inhibitor (HDACi) | An inhibitor of HDACs that can impact the chromatin-modifying activities of complexes containing CDYL.[3] |
| Panobinostat | Indirect Inhibitor (HDACi) | A potent pan-HDAC inhibitor that can broadly affect chromatin structure and the function of CDYL-containing repressive complexes.[3] |
| Vorinostat | Indirect Inhibitor (HDACi) | Inhibits HDAC enzymes, which are often recruited by CDYL to repress gene expression.[3] |
| Romidepsin | Indirect Inhibitor (HDACi) | A cyclic peptide that inhibits HDACs, thereby counteracting the repressive epigenetic marks often associated with CDYL's function.[3] |
| Belinostat | Indirect Inhibitor (HDACi) | A hydroxamate-based HDAC inhibitor that can modulate gene expression by preventing histone deacetylation, a process often involving CDYL.[3] |
| Chidamide | Indirect Inhibitor (HDACi) | An orally available benzamide (B126) class of HDAC inhibitor that can influence the epigenetic functions of CDYL.[3] |
| Quisinostat | Indirect Inhibitor (HDACi) | A second-generation hydroxamate-based HDAC inhibitor that can disrupt CDYL-mediated gene silencing.[3] |
| Givinostat | Indirect Inhibitor (HDACi) | A hydroxamic acid-based HDAC inhibitor that can alter the chromatin environment where CDYL functions.[3] |
| Tacedinaline | Indirect Inhibitor (HDACi) | An aminobenzamide HDAC inhibitor that can interfere with the transcriptional repression mediated by CDYL-HDAC complexes.[3] |
Signaling Pathways and Mechanisms of Action
CDYL functions as a critical scaffold protein, bringing together various enzymes to enact transcriptional repression and modulate chromatin structure.
CDYL-Mediated Transcriptional Repression
CDYL is a key component of the REST (RE1-Silencing Transcription factor) corepressor complex. It acts as a bridge between REST and histone methyltransferases like G9a and EZH2, as well as histone deacetylases (HDACs). This complex targets specific gene promoters, leading to the establishment of repressive histone marks (H3K9me2 and H3K27me3) and subsequent gene silencing.[5][6][7][8][9][10][11]
CDYL's Role in Linking Metabolism to Epigenetics
CDYL possesses crotonyl-CoA hydratase activity, converting crotonyl-CoA to β-hydroxybutyryl-CoA.[5] By reducing the cellular pool of crotonyl-CoA, CDYL negatively regulates histone crotonylation, an epigenetic mark associated with active gene transcription. This enzymatic function provides a direct link between cellular metabolic states and the epigenetic control of gene expression.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify CDYL-Interacting Proteins
This protocol is designed to isolate CDYL and its binding partners from cell lysates.
Methodology:
-
Cell Lysis:
-
Harvest cells expressing endogenous or tagged CDYL.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-CDYL antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
Chromatin Immunoprecipitation (ChIP) Assay to Identify CDYL Target Genes
This protocol is used to determine the genomic regions to which CDYL binds.
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Centrifuge to remove insoluble debris.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-CDYL antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of CDYL binding sites.[13]
-
In Vitro Crotonyl-CoA Hydratase Assay
This assay measures the enzymatic activity of purified CDYL protein.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant CDYL protein, crotonyl-CoA, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Product:
-
The conversion of crotonyl-CoA to β-hydroxybutyryl-CoA can be monitored by various methods, including:
-
HPLC: Separate the substrate and product by reverse-phase HPLC and quantify by UV absorbance.
-
Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the hydration of crotonyl-CoA.[14]
-
Coupled Enzyme Assay: Couple the production of β-hydroxybutyryl-CoA to a subsequent reaction that produces a detectable signal (e.g., NADH formation).
-
-
-
Data Analysis:
-
Calculate the rate of product formation to determine the specific activity of the CDYL enzyme.
-
Conclusion
CDYL is a multifaceted protein with critical roles in transcriptional regulation and the epigenetic landscape. Its unique ability to act as both a chromatin reader and a metabolic enzyme places it at a crucial intersection of cellular signaling. The development of direct inhibitors like UNC6261 and the application of indirect inhibitors such as HDACis provide valuable tools for dissecting its function and exploring its therapeutic potential in diseases ranging from cancer to neurological disorders. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the intricate biology of CDYL.
References
- 1. Crystal Structure of chromodomain of CDYL in complex with inhibitor UNC6261 | Structural Genomics Consortium [thesgc.org]
- 2. rcsb.org [rcsb.org]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. uniprot.org [uniprot.org]
- 6. Gene - CDYL [maayanlab.cloud]
- 7. academic.oup.com [academic.oup.com]
- 8. uniprot.org [uniprot.org]
- 9. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 10. sinobiological.com [sinobiological.com]
- 11. CDYL Bridges REST and Histone Methyltransferases for Gene Repression and Suppression of Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global crotonylome reveals CDYL-regulated RPA1 crotonylation in homologous recombination–mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccmu.edu.cn [ccmu.edu.cn]
An In-depth Technical Guide to the Enzymatic Activity of Chromodomain Y-like Protein (CDYL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Y-like (CDYL) is a multifaceted protein implicated in transcriptional regulation and chromatin remodeling. Beyond its well-documented role as a "reader" of histone modifications, CDYL possesses intrinsic enzymatic activity as a crotonyl-CoA hydratase. This function is pivotal in the regulation of histone crotonylation, a recently identified post-translational modification associated with active gene expression. This technical guide provides a comprehensive exploration of CDYL's enzymatic activity, its role in cellular signaling, and detailed methodologies for its study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate this intriguing enzyme and its potential as a therapeutic target.
Introduction
CDYL is a member of the chromodomain Y-like family of proteins, characterized by an N-terminal chromodomain and a C-terminal Coenzyme A (CoA) binding pocket with homology to enoyl-CoA hydratases.[1] Initially recognized for its role as a transcriptional corepressor, CDYL functions by recognizing repressive histone marks, such as H3K9me2/3 and H3K27me2/3, and recruiting other chromatin-modifying enzymes to target gene loci.[2][3][4] However, a significant body of evidence now demonstrates that CDYL also possesses enzymatic activity, specifically as a crotonyl-CoA hydratase. This dual functionality positions CDYL at the crossroads of epigenetic regulation and cellular metabolism.
Enzymatic Activity of CDYL: Crotonyl-CoA Hydratase
The primary enzymatic function of CDYL is the hydration of crotonyl-CoA to β-hydroxybutyryl-CoA.[1] This activity directly impacts the cellular pool of crotonyl-CoA, which serves as the donor for histone lysine (B10760008) crotonylation (Kcr), a post-translational modification associated with transcriptionally active chromatin. By depleting crotonyl-CoA, CDYL acts as a negative regulator of histone crotonylation, thereby contributing to its overall function as a transcriptional repressor.[1][5]
Catalytic Mechanism
As a member of the hydratase family, CDYL catalyzes the addition of a water molecule across the double bond of crotonyl-CoA. The proposed mechanism involves the activation of a water molecule by active site residues, which then acts as a nucleophile to attack the β-carbon of the crotonyl group.
Quantitative Enzymatic Data
The enzymatic efficiency of CDYL's crotonyl-CoA hydratase activity has been characterized, providing valuable quantitative data for researchers. The following table summarizes the key kinetic parameters that have been reported for human CDYL.
| Parameter | Value | Substrate | Reference |
| Km | 73.75 ± 16.06 µM | (2E)-butenoyl-CoA (Crotonyl-CoA) | [6] |
| Vmax | 20.09 ± 2.03 µM/min | (2E)-butenoyl-CoA (Crotonyl-CoA) | [6] |
Role in Signaling and Transcriptional Repression
CDYL's enzymatic activity is intrinsically linked to its role as a transcriptional corepressor. It does not function in isolation but rather as a key component of larger protein complexes that modulate chromatin structure and gene expression.
The CDYL-REST-G9a Repressor Complex
CDYL acts as a crucial bridge between the RE1-silencing transcription factor (REST) and the histone methyltransferase G9a.[2][4] This complex is recruited to the regulatory regions of target genes, leading to the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silent chromatin.
Caption: CDYL bridging REST and G9a for gene repression.
Interaction with the Polycomb Repressive Complex 2 (PRC2)
CDYL also plays a significant role in the function of the Polycomb Repressive Complex 2 (PRC2), a key regulator of development and cell identity. CDYL directly interacts with EZH2, the catalytic subunit of PRC2, and is required for the maximal enzymatic activity of the complex.[3] This interaction facilitates the trimethylation of histone H3 at lysine 27 (H3K27me3), another critical repressive mark.
Caption: CDYL interaction with EZH2 to promote H3K27me3.
Regulation of Histone Crotonylation
The enzymatic activity of CDYL directly influences the epigenetic landscape by modulating histone crotonylation. This process provides a direct link between cellular metabolism (crotonyl-CoA levels) and gene regulation.
Caption: CDYL's enzymatic role in regulating histone crotonylation.
Experimental Protocols
In Vitro Crotonyl-CoA Hydratase Assay (Spectrophotometric)
This protocol is adapted from general methods for assaying enoyl-CoA hydratase activity and can be optimized for recombinant CDYL.[7] The assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in crotonyl-CoA.
Materials:
-
Recombinant human CDYL protein
-
Crotonyl-CoA (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette or a UV-transparent microplate well containing 50 mM Tris-HCl (pH 8.0).
-
Substrate Addition: Add crotonyl-CoA to a final concentration of 25 µM.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant CDYL protein to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the hydration of crotonyl-CoA at 263 nm is 6.7 x 10³ M⁻¹ cm⁻¹.[7]
Caption: Workflow for the in vitro crotonyl-CoA hydratase assay.
Inhibitors of CDYL Enzymatic Activity
Currently, there is a lack of specific, potent, and commercially available small molecule inhibitors that directly target the crotonyl-CoA hydratase activity of CDYL. Most of the compounds referred to as "CDYL inhibitors" are, in fact, inhibitors of histone deacetylases (HDACs).[8] These compounds, such as Trichostatin A and Vorinostat, indirectly affect CDYL's function by altering the chromatin landscape to which CDYL binds, rather than inhibiting its enzymatic active site.
The development of direct inhibitors of CDYL's hydratase activity represents a significant opportunity for therapeutic intervention, particularly in contexts where aberrant histone crotonylation is implicated in disease. High-throughput screening campaigns and structure-based drug design efforts are warranted to identify and optimize such compounds.
Conclusion
CDYL is a bifunctional protein that acts as both an epigenetic reader and a metabolic enzyme. Its crotonyl-CoA hydratase activity provides a direct link between cellular metabolism and the regulation of gene expression through the modulation of histone crotonylation. The intricate interplay of CDYL with other key transcriptional repressors highlights its central role in maintaining epigenetic homeostasis. Further investigation into the enzymatic mechanism of CDYL and the development of specific inhibitors will undoubtedly provide deeper insights into its biological functions and may pave the way for novel therapeutic strategies targeting epigenetic dysregulation in various diseases.
References
- 1. Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDYL Bridges REST and Histone Methyltransferases for Gene Repression and Suppression of Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 5. uniprot.org [uniprot.org]
- 6. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Technical Guide: The Role of CDYL as a Corepressor through Interactions with HDAC and PRC2 Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chromodomain Y-like (CDYL) protein is a key transcriptional corepressor that plays a critical role in epigenetic regulation. Its function is primarily mediated through its interaction with two major repressive complexes: Histone Deacetylases (HDACs) and the Polycomb Repressive Complex 2 (PRC2). This technical guide provides an in-depth analysis of these interactions, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Understanding these mechanisms is crucial for developing therapeutic strategies targeting epigenetic dysregulation in various diseases.
CDYL Interaction with the Polycomb Repressive Complex 2 (PRC2)
CDYL functions as a critical molecular bridge that enhances the activity and recruitment of the PRC2 complex, which is responsible for the methylation of Histone H3 at lysine (B10760008) 27 (H3K27), a hallmark of facultative heterochromatin.[1][2] CDYL directly interacts with EZH2, the catalytic subunit of PRC2, and simultaneously binds to the repressive H3K27me2/me3 marks via its N-terminal chromodomain.[3][4][5] This dual interaction creates a positive feedback loop: existing H3K27me3 marks recruit CDYL, which in turn recruits more PRC2 to catalyze the methylation of adjacent nucleosomes, thereby propagating the repressive chromatin state.[3][4]
Quantitative Data: CDYL and PRC2 Interaction
The following table summarizes the key quantitative and qualitative findings regarding the interaction between CDYL and the PRC2 complex components.
| Interacting Proteins | Method | Key Findings | Reference |
| CDYL & EZH2 | GST Pull-Down | Direct physical interaction detected. | [3][4] |
| CDYL & SUZ12 / EED | GST Pull-Down | No direct binding detected. | [3][4] |
| CDYL & PRC2 Complex | Co-Immunoprecipitation | CDYL and PRC2 components exist in the same protein complex in vivo. | [3][6] |
| CDYL & H3K27me3 | Peptide Binding Assay | Binding affinity of CDYL for H3K27me3 is estimated to be ~20-fold higher than that of EED. | [3][4] |
| CDYL & H3K27me2 | Peptide Binding Assay | Strong binding to H3K27me2 observed, whereas EED interaction is hardly detectable. | [3][4] |
| CDYL's effect on PRC2 | In Vitro HMT Assay | CDYL significantly enhances the histone methyltransferase activity of PRC2 toward oligonucleosome substrates, but not mononucleosomes. | [3][6] |
Signaling Pathway Visualization
The following diagram illustrates the positive feedback loop mediated by CDYL for the propagation of H3K27me3.
Experimental Protocols
1.3.1. Co-Immunoprecipitation (Co-IP) for In Vivo Interaction This protocol is used to demonstrate the in vivo association between CDYL and PRC2 components from cell lysates.[3][6]
-
Cell Lysis: Harvest cells (e.g., MCF-7) and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-CDYL) overnight at 4°C. A control immunoprecipitation with a non-specific IgG antibody should be run in parallel.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-EZH2, anti-SUZ12).
1.3.2. GST Pull-Down Assay for Direct Interaction This in vitro assay determines if two proteins interact directly, without the influence of other cellular factors.[3][5]
-
Protein Expression: Express one protein as a Glutathione S-transferase (GST) fusion protein (e.g., GST-CDYL) in bacteria and purify it. Express the other protein(s) (e.g., EZH2, SUZ12, EED) using an in vitro transcription/translation system, often with a tag like FLAG or Myc.
-
Binding: Immobilize the GST-fusion protein on glutathione-sepharose beads. Incubate these beads with the in vitro translated protein(s). A control with GST alone should be used to check for non-specific binding.
-
Washing: Wash the beads extensively to remove unbound proteins.
-
Elution: Elute the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on the prey protein (e.g., anti-FLAG).
1.3.3. In Vitro Histone Methyltransferase (HMT) Assay This assay measures the enzymatic activity of PRC2 and the effect of CDYL.[3][6]
-
Substrate Preparation: Reconstitute oligonucleosomes using purified histones and DNA. Mononucleosomes can be generated by MNase digestion of oligonucleosomes.
-
Reaction Setup: Set up reaction mixtures containing the reconstituted oligonucleosome (or mononucleosome) substrate, purified PRC2 core complex (EZH2/SUZ12/EED), and S-adenosylmethionine (SAM, the methyl donor).
-
CDYL Addition: To test its effect, add increasing amounts of purified CDYL protein to parallel reactions.
-
Incubation: Incubate the reactions at 30°C to allow for the methylation reaction to proceed.
-
Detection: Stop the reaction and resolve the histones by SDS-PAGE. Transfer to a membrane and perform a Western blot using an antibody specific for H3K27me3 to detect the product of the reaction. Use an antibody against total H3 or Ponceau staining as a loading control.
CDYL Interaction with Histone Deacetylases (HDACs)
CDYL also functions as a transcriptional corepressor by recruiting class I histone deacetylases, specifically HDAC1 and HDAC2.[7][8][9] This interaction is mediated by the C-terminal portion of CDYL, which contains a domain with homology to the coenzyme A (CoA) pocket of enoyl-CoA hydratase/isomerase.[7][8] By recruiting HDACs to specific gene promoters, CDYL facilitates the removal of acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.
Quantitative Data: CDYL and HDAC Interaction
Direct quantitative binding affinities for the CDYL-HDAC interaction are not well-documented in the literature. However, biochemical assays have established a robust physical and functional link.
| Interacting Proteins | Method | Key Findings | Reference |
| CDYL & HDAC1/HDAC2 | Co-Immunoprecipitation | Endogenous HDAC1 and HDAC2, but not HDAC3, associate with CDYL in vivo. | [9] |
| CDYL & HDACs | In Vitro Binding | The C-terminal domain of CDYL is responsible for binding to HDACs. | [7][8] |
| CDYL & CoA / HDAC1 | Competitive Binding | The binding of HDAC1 to CDYL represses the ability of CDYL to bind CoA, suggesting a mutually exclusive or competitive interaction at the C-terminal domain. | [7][8] |
Signaling Pathway Visualization
The diagram below illustrates the recruitment of HDAC1/2 by CDYL to chromatin for transcriptional repression.
Experimental Protocols
2.3.1. Co-Immunoprecipitation (Co-IP) for In Vivo Interaction The protocol to confirm the in vivo interaction between CDYL and HDAC1/2 is identical to the one described in section 1.3.1.[9] In this case, cell lysates would be immunoprecipitated with an anti-CDYL antibody, and the subsequent Western blot would be probed with anti-HDAC1 and anti-HDAC2 antibodies.
2.3.2. Histone Deacetylase (HDAC) Activity Assay This assay can be used to measure the effect of CDYL-containing complexes on histone deacetylation.[10][11][12]
-
Complex Isolation: Immunoprecipitate CDYL-containing complexes from nuclear extracts as described in the Co-IP protocol (section 1.3.1), but keep the complexes bound to the beads.
-
Substrate Addition: Add a fluorescent HDAC substrate, such as Boc-Lys(Ac)-AMC, to the bead-bound complexes.
-
Deacetylation Reaction: Incubate at 37°C to allow the HDACs in the complex to deacetylate the substrate.
-
Developer Addition: Add a developer solution (e.g., trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Fluorescence Measurement: Measure the fluorescence using a plate reader (excitation ~355 nm, emission ~460 nm). The fluorescence intensity is directly proportional to the HDAC activity in the immunoprecipitated complex.
Conclusion
CDYL is a versatile epigenetic regulator that enforces transcriptional repression through two distinct, yet complementary, mechanisms. It acts as a reader of repressive H3K27me2/3 marks and an adaptor protein to enhance the enzymatic activity of the PRC2 complex, facilitating the spread of this silencing mark. Simultaneously, CDYL recruits HDAC1 and HDAC2 to chromatin, promoting a deacetylated state that is inconducive to transcription. The dual functionality of CDYL places it at a critical nexus of epigenetic control, making it a compelling subject for further research and a potential target for therapeutic intervention in diseases characterized by aberrant gene silencing, such as cancer.
References
- 1. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engaging chromatin: PRC2 structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corepressor Protein CDYL Functions as a Molecular Bridge between Polycomb Repressor Complex 2 and Repressive Chromatin Mark Trimethylated Histone Lysine 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 8. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for Cdyl-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of Cdyl-IN-1 , a small molecule inhibitor of the Chromodomain Y-like (CDYL) protein. CDYL is a chromatin "reader" protein that recognizes and binds to repressive histone marks, specifically di- and tri-methylated lysine (B10760008) 9 on histone H3 (H3K9me2/3) and di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3). Through its chromodomain, CDYL acts as a transcriptional co-repressor, playing a crucial role in gene silencing, X-chromosome inactivation, and the DNA damage response.
This compound is designed to competitively inhibit the binding of the CDYL chromodomain to its target histone modifications, thereby disrupting its co-repressor functions. The following protocols describe biochemical and cell-based assays to quantify the potency and cellular effects of this compound.
Biochemical Assay: AlphaScreen for CDYL Chromodomain Binding
This assay quantifies the ability of this compound to disrupt the interaction between the CDYL chromodomain and a biotinylated histone H3 peptide bearing the H3K9me3 mark.
Experimental Workflow
Protocol
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
GST-CDYL Chromodomain : Recombinant GST-tagged human CDYL chromodomain (residues 1-65) diluted in Assay Buffer.
-
Biotinylated Histone Peptide : Biotin-H3K9me3 peptide (e.g., ARTKQTARK(me3)STGGKAPRKQLA-biotin) diluted in Assay Buffer.
-
AlphaScreen Beads : Glutathione Donor Beads and Anti-GST Acceptor Beads, reconstituted according to the manufacturer's instructions and diluted in Assay Buffer. Keep protected from light.
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of this compound (in a serial dilution) or DMSO vehicle control to the wells.
-
Add 2.5 µL of GST-CDYL Chromodomain solution.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of Biotin-H3K9me3 peptide solution.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of a pre-mixed solution of Glutathione Donor and Anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Presentation
| Compound | IC₅₀ (nM) |
| This compound | 150 |
| Control Compound | >10,000 |
Cell-Based Assay: Quantitative Western Blot for Histone Marks
This protocol assesses the ability of this compound to modulate histone methylation levels in a cellular context. As CDYL is a reader of H3K9me3 and H3K27me3 and can recruit histone methyltransferases, inhibition of CDYL may lead to changes in the levels of these repressive marks.
Signaling Pathway
Protocol
-
Cell Culture and Treatment :
-
Seed a suitable cell line (e.g., a cancer cell line with known reliance on epigenetic regulation) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for 24-48 hours.
-
-
Histone Extraction :
-
Harvest cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's protocol.
-
Determine protein concentration of the histone extracts using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K27me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Quantification :
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the H3K9me3 and H3K27me3 bands to the total Histone H3 band for each sample.
-
Data Presentation
| Treatment | H3K9me3 Level (Normalized to Total H3) | H3K27me3 Level (Normalized to Total H3) |
| DMSO Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (1 µM) | 0.75 ± 0.06 | 0.82 ± 0.09 |
| This compound (5 µM) | 0.42 ± 0.05 | 0.55 ± 0.07 |
| This compound (10 µM) | 0.21 ± 0.04 | 0.31 ± 0.05 |
Disclaimer : The quantitative data presented in the tables are illustrative and intended to demonstrate the expected outcome of the assays. Actual results may vary depending on the experimental conditions.
Application Notes and Protocols for the Inhibition of Chromodomain Y-like (CDYL) Protein in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Y-like (CDYL) is a multifaceted epigenetic regulator and transcriptional corepressor. It plays a crucial role in gene silencing by recognizing repressive histone marks and recruiting histone-modifying enzyme complexes. CDYL contains an N-terminal chromodomain that binds to methylated histone H3 at lysine (B10760008) 9 (H3K9me) and lysine 27 (H3K27me), and a C-terminal enoyl-coenzyme A (CoA) hydratase/isomerase domain.[1][2][3][4] Functionally, CDYL is involved in diverse cellular processes, including DNA damage repair, regulation of neuronal excitability, and chemoresistance in cancer. Recent studies have identified CDYL as a promising therapeutic target, leading to the development of specific inhibitors to probe its function and evaluate its therapeutic potential.
This document provides detailed application notes and protocols for studying the effects of CDYL inhibition in cell culture experiments, utilizing both genetic (siRNA) and pharmacological approaches.
Mechanism of Action of CDYL
CDYL acts as a critical molecular bridge in chromatin regulation. Its chromodomain recognizes existing repressive marks, such as H3K27me3. This binding event serves to recruit and stabilize histone methyltransferases, like Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2), and G9a.[2] This action propagates and maintains the repressive chromatin state, leading to transcriptional silencing of target genes.[2] Additionally, CDYL exhibits crotonyl-CoA hydratase activity, negatively regulating histone crotonylation, another layer of epigenetic control.[4]
Data Presentation: Key Reagents
The following table summarizes key information for the specific pharmacological inhibitor of CDYL, UNC6261, and its negative control.
| Reagent | Target | Mechanism of Action | Binding Affinity (Kd) | Negative Control |
| UNC6261 | CDYL Chromodomain | Potent and selective antagonist | 139 ± 3.3 nM | UNC7394 |
Experimental Protocols
Protocol 1: General Cell Culture
This protocol provides a basic framework for handling common adherent cell lines (e.g., HeLa, U2OS, MDA-MB-231) used in CDYL research.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T25 or T75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube with 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and transfer to a culture flask.
-
Passaging Cells: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize with 4-5 mL of complete medium, gently pipette to create a single-cell suspension, and transfer a fraction (e.g., 1:3 to 1:6 ratio) to a new flask with fresh medium.
-
Cell Maintenance: Replace the culture medium every 2-3 days.
Protocol 2: siRNA-Mediated Knockdown of CDYL
This protocol describes the transient knockdown of CDYL expression using small interfering RNA (siRNA).
Materials:
-
CDYL-targeting siRNA and non-targeting (scramble) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Cells seeded to be 50-70% confluent at the time of transfection
Procedure:
-
Plate Cells: The day before transfection, seed cells in a 6-well plate so they reach the desired confluency on the day of transfection.
-
Prepare siRNA-Lipid Complexes:
-
For each well, dilute 25 pmol of siRNA (CDYL or scramble control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time should be determined empirically for the specific cell line and experimental endpoint.
-
Verification: Harvest cells to verify knockdown efficiency via Western Blot (Protocol 3) or qRT-PCR.
Protocol 3: Western Blot for CDYL Knockdown Verification
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-CDYL, anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-CDYL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 4: Pharmacological Inhibition with UNC6261
This protocol provides a general guideline for using the small molecule inhibitor UNC6261 in cell culture.
Materials:
-
UNC6261 (CDYL inhibitor) and UNC7394 (negative control) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell culture medium.
-
Cells seeded in appropriate plates (e.g., 96-well for viability assays).
Procedure:
-
Determine Optimal Concentration (Dose-Response):
-
Seed cells in a 96-well plate.
-
Prepare serial dilutions of UNC6261 (e.g., from 0.1 µM to 100 µM) in culture medium. Also prepare a vehicle control (DMSO) and a negative control compound (UNC7394) at the highest concentration used for UNC6261.
-
Replace the medium in the wells with the medium containing the different inhibitor concentrations.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ or a non-toxic working concentration. A working concentration of 1-10 µM is a common starting point for potent inhibitors.
-
-
Treatment for Functional Assays:
-
Seed cells as required for your downstream experiment.
-
Treat cells with the predetermined optimal concentration of UNC6261, UNC7394, and a DMSO vehicle control.
-
Incubate for the desired duration before proceeding with the functional assay.
-
Protocol 5: Cell Viability Assay for Chemoresistance
This assay can be used to determine if inhibition of CDYL affects a cell's sensitivity to a chemotherapeutic agent.
Materials:
-
Cells seeded in a 96-well plate.
-
CDYL inhibitor (UNC6261) or siRNA.
-
Chemotherapeutic agent (e.g., Cisplatin (B142131), Etoposide).
-
CellTiter-Glo Luminescent Cell Viability Assay kit or similar.
Procedure:
-
Inhibit CDYL: Treat cells with siRNA (Protocol 2) for 48 hours or with UNC6261 (Protocol 4) for 24 hours.
-
Add Chemotherapeutic Agent: Following CDYL inhibition, add the chemotherapeutic agent at various concentrations to the wells.
-
Incubate: Incubate for an additional 24-48 hours.
-
Measure Viability: Measure cell viability according to the manufacturer's instructions for the chosen assay kit.
-
Analyze Data: Normalize the viability of treated cells to the vehicle-treated control. Plot the dose-response curves to determine if CDYL inhibition sensitizes the cells to the chemotherapeutic agent.
Data Presentation: Example Quantitative Data
The following table shows example data from a cell viability experiment assessing the effect of CDYL inhibition on cisplatin sensitivity in a cancer cell line.
| Treatment Group | Cisplatin (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 |
| 5 | 85 ± 4.1 | |
| 10 | 60 ± 3.5 | |
| 20 | 35 ± 2.8 | |
| CDYL siRNA | 0 | 98 ± 4.9 |
| 5 | 65 ± 3.8 | |
| 10 | 30 ± 2.9 | |
| 20 | 10 ± 1.5 | |
| UNC6261 (5 µM) | 0 | 99 ± 5.1 |
| 5 | 68 ± 4.0 | |
| 10 | 33 ± 3.1 | |
| 20 | 12 ± 1.8 | |
| UNC7394 (5 µM) | 0 | 101 ± 5.5 |
| 5 | 83 ± 4.5 | |
| 10 | 58 ± 3.9 | |
| 20 | 36 ± 3.0 |
Mandatory Visualizations
References
Application Notes and Protocols for Cdyl-IN-1 Treatment in In Vivo Mouse Models of Acute Kidney Injury
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Chromodomain Y-like (CDYL) is a protein that has been implicated in the regulation of gene transcription and has recently been identified as a potential therapeutic target in AKI.[1][2] Inhibition of CDYL has been shown to ameliorate AKI in mouse models by regulating tubular pyroptosis, a form of programmed cell death.[1][2][3]
Cdyl-IN-1 (also known as compound D03) is a potent and selective small-molecule inhibitor of CDYL.[3] These application notes provide a detailed protocol for the use of this compound in three common mouse models of AKI: cisplatin-induced AKI, ischemia-reperfusion injury (IRI)-induced AKI, and lipopolysaccharide (LPS)-induced AKI.
Signaling Pathway of CDYL in Acute Kidney Injury
In the context of AKI, CDYL expression is upregulated in renal tubular cells.[1][2] This leads to an increase in Fatty Acid-Binding Protein 4 (FABP4), which in turn elevates the production of reactive oxygen species (ROS). The subsequent oxidative stress triggers the activation of the NLRP3 inflammasome, leading to the cleavage of caspase-1 and Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, resulting in pyroptosis and the release of pro-inflammatory cytokines such as IL-1β and IL-18, ultimately causing tubular damage and kidney dysfunction.[1][2][3] this compound, by inhibiting CDYL, blocks this cascade, thereby reducing pyroptosis and protecting the kidney from injury.
Caption: CDYL signaling pathway in acute kidney injury.
Experimental Protocols
This compound (D-03) Formulation and Administration
-
Formulation: Prepare a stock solution of this compound (Compound D03) in DMSO at a concentration of 10 mM. For in vivo administration, dilute the stock solution in a vehicle of sterile saline or PBS.
-
Dosage: The recommended dose is 2.5 mg/kg body weight.[1]
-
Administration: Administer the formulated this compound via intraperitoneal (i.p.) injection.
Cisplatin-Induced Acute Kidney Injury Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer a single intraperitoneal injection of cisplatin at a dose of 20-25 mg/kg.
-
This compound Treatment: Administer this compound (2.5 mg/kg, i.p.) daily, starting 24 hours before the cisplatin injection and continuing for the duration of the experiment.
-
Monitor the mice for signs of toxicity and body weight loss.
-
Euthanize the mice 3-4 days after cisplatin injection for sample collection.
-
-
Endpoints:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) levels.
-
Kidney histology (H&E staining).
-
Expression of kidney injury markers (KIM-1, NGAL) by Western blot or immunohistochemistry.
-
Expression of pyroptosis markers (NLRP3, Caspase-1, GSDMD) by qRT-PCR or Western blot.
-
Ischemia-Reperfusion Injury (IRI)-Induced Acute Kidney Injury Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize the mouse.
-
Perform a midline or flank incision to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 22-30 minutes.
-
Remove the clamps to allow reperfusion.
-
Suture the incision.
-
This compound Treatment: Administer a single dose of this compound (2.5 mg/kg, i.p.) either just before reperfusion or immediately after.
-
Provide post-operative care, including fluid administration and analgesia.
-
Euthanize the mice 24-72 hours after reperfusion for sample collection.
-
-
Endpoints:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) levels.
-
Kidney histology (H&E staining).
-
Expression of kidney injury markers (KIM-1, NGAL).
-
Expression of pyroptosis markers.
-
Lipopolysaccharide (LPS)-Induced Acute Kidney Injury Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Administer a single intraperitoneal injection of LPS (from E. coli O111:B4) at a dose of 5-10 mg/kg.
-
This compound Treatment: Administer this compound (2.5 mg/kg, i.p.) 1 hour before the LPS injection.
-
Monitor the mice for signs of sepsis.
-
Euthanize the mice 18-24 hours after LPS injection for sample collection.
-
-
Endpoints:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) levels.
-
Kidney histology (H&E staining).
-
Expression of kidney injury markers (KIM-1, NGAL).
-
Expression of pyroptosis markers.
-
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Data Presentation
Table 1: Quantitative Data Summary for this compound (D-03) Treatment in Mouse AKI Models
| Parameter | Cisplatin-Induced AKI | IRI-Induced AKI | LPS-Induced AKI |
| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 |
| Age/Weight | 8-10 weeks | 8-10 weeks | 8-10 weeks |
| AKI Induction | 20-25 mg/kg Cisplatin (i.p.) | Bilateral renal pedicle clamping (22-30 min) | 5-10 mg/kg LPS (i.p.) |
| This compound Dose | 2.5 mg/kg (i.p.) | 2.5 mg/kg (i.p.) | 2.5 mg/kg (i.p.) |
| Treatment Regimen | Daily, starting 24h before cisplatin | Single dose pre- or post-reperfusion | Single dose 1h before LPS |
| Study Duration | 3-4 days | 24-72 hours | 18-24 hours |
| Primary Endpoints | SCr, BUN, KIM-1, NGAL, Histology, Pyroptosis markers | SCr, BUN, KIM-1, NGAL, Histology, Pyroptosis markers | SCr, BUN, KIM-1, NGAL, Histology, Pyroptosis markers |
Detailed Methodologies for Key Experiments
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
Fixation: Fix kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: rinse.
-
-
Staining:
-
Stain in Harris hematoxylin for 5-8 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Wash in running tap water.
-
Blue in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.
-
Wash in running tap water.
-
Counterstain in eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot for KIM-1 and NGAL
-
Protein Extraction: Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KIM-1 and NGAL overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
qRT-PCR for Pyroptosis Markers (NLRP3, Caspase-1, GSDMD)
-
RNA Extraction: Extract total RNA from kidney tissue using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and specific primers for NLRP3, Caspase-1, GSDMD, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Immunoprecipitation of CDYL Protein Following Treatment with a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chromodomain Y-like (CDYL) protein is a key epigenetic regulator involved in transcriptional repression. It functions as a reader of histone modifications, recognizing and binding to methylated lysine (B10760008) residues on histone tails, which contributes to chromatin compaction and gene silencing. CDYL is a core component of several repressive complexes, where it often acts as a molecular bridge, recruiting other enzymes such as the histone methyltransferases EZH2 and G9a, as well as histone deacetylases (HDACs), to specific genomic loci.[1][2][3] This activity is crucial for maintaining cellular identity and has been implicated in various pathological conditions, including cancer.
This document provides detailed application notes and protocols for the immunoprecipitation of CDYL protein and its interacting partners following treatment with a selective small-molecule inhibitor. We will focus on a potent and selective benzo[d]oxazol-2(3H)-one derivative, herein referred to as Cdyl-IN-1 (based on the described Compound D03) , which has been shown to disrupt the recruitment of CDYL to chromatin.[4][5][6] These protocols are designed to enable researchers to investigate the impact of CDYL inhibition on its protein-protein interactions and downstream signaling pathways.
Mechanism of Action of this compound
This compound is a selective small-molecule inhibitor that targets the chromodomain of CDYL.[4][6] By binding to this domain, the inhibitor prevents CDYL from recognizing and binding to its target histone modifications on chromatin. This disruption of CDYL's chromatin localization is hypothesized to interfere with the assembly and function of the repressive complexes in which it participates, leading to the de-repression of target genes. Understanding how this compound affects the CDYL interactome is crucial for elucidating its therapeutic potential.
Data Presentation: Expected Effects of this compound on CDYL Protein Interactions
The following table summarizes the anticipated quantitative changes in the interaction between CDYL and its key binding partners following treatment with this compound, as would be determined by co-immunoprecipitation followed by quantitative mass spectrometry (Co-IP-MS). The data presented here is hypothetical and serves to illustrate the expected outcome of the experimental protocols described below.
| Interacting Protein | Function | Expected Change in Interaction with CDYL after this compound Treatment | Fold Change (Hypothetical) |
| EZH2 | Catalytic subunit of PRC2; H3K27 methyltransferase | Decrease | 0.3 |
| G9a (EHMT2) | H3K9 methyltransferase | Decrease | 0.4 |
| SETDB1 | H3K9 methyltransferase | Decrease | 0.5 |
| HDAC1 | Histone deacetylase | Decrease | 0.6 |
| HDAC2 | Histone deacetylase | Decrease | 0.6 |
| REST | Transcriptional repressor | Decrease | 0.5 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to express CDYL, for example, MCF-7 or PC-3 cells.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed the cells in culture plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the inhibitor to exert its effect.
-
II. Preparation of Cell Lysates
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) to the cell culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
III. Immunoprecipitation of CDYL Protein
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the cell lysate (e.g., 1 mg of total protein), add Protein A/G agarose (B213101) or magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add a saturating amount of a high-quality anti-CDYL antibody suitable for IP (the optimal concentration should be determined empirically).
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G agarose or magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads three to five times with ice-cold IP wash buffer (e.g., IP lysis buffer with a lower concentration of detergent).
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately.
-
IV. Analysis of Immunoprecipitated Proteins
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against CDYL and its expected interacting partners (e.g., EZH2, G9a).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Mass Spectrometry (for quantitative data):
-
Elute the proteins from the beads and prepare them for mass spectrometry analysis (e.g., in-solution or in-gel trypsin digestion).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use label-free quantification or isotopic labeling (e.g., SILAC, TMT) to compare the abundance of co-immunoprecipitated proteins between the this compound treated and control samples.
-
Visualizations
Caption: Experimental workflow for the immunoprecipitation of CDYL protein after this compound treatment.
Caption: Simplified signaling pathway of the CDYL repressive complex and the point of intervention by this compound.
References
- 1. CDYL inhibitor Compound D03 | CDYL inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of Cdyl gene impairs mouse lung epithelium differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assay for Determining Cdyl-IN-1 Activity
Introduction
Cdyl-IN-1 is a chemical probe that targets the chromodomain of the Chromobox (CBX) protein family, with a notable affinity for CBX7. CBX proteins are critical "reader" components of the Polycomb Repressive Complex 1 (PRC1), which plays a pivotal role in epigenetic regulation by recognizing histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3).[1] This interaction is fundamental for maintaining a silenced chromatin state, and its dysregulation is implicated in various cancers.[1][2][3] Developing a robust cell-based assay is crucial for characterizing the cellular potency and mechanism of action of inhibitors like this compound. This document provides a detailed protocol for a primary luciferase-based reporter assay to quantify the target engagement of this compound in living cells, supplemented by secondary assays for validation.
Principle of the Assay
The primary assay is a split-luciferase complementation assay designed to measure the disruption of the CBX7-histone interaction by this compound.[4][5] In this system, the CBX7 chromodomain is fused to one fragment of a luciferase enzyme (e.g., LgBiT), and a histone H3 peptide containing the K27me3 mark is fused to the complementary fragment (e.g., SmBiT). When co-expressed in cells, the interaction between CBX7 and the H3K27me3 peptide brings the luciferase fragments into proximity, reconstituting a functional, light-emitting enzyme. The addition of a competitive inhibitor like this compound will disrupt this interaction, leading to a measurable decrease in luminescence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental workflow for the primary assay.
References
- 1. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cdyl-IN-1 for the Investigation of Pyroptosis in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cytokines, playing a critical role in the pathogenesis of various kidney diseases, including acute kidney injury (AKI) and diabetic kidney disease (DKD).[1][2][3][4] A key regulator in this process is the Chromodomain Y-like (CDYL) protein, which has been identified as a therapeutic target in AKI.[1][2] Elevated levels of CDYL in renal tubular epithelial cells promote pyroptosis through the regulation of fatty acid-binding protein 4 (FABP4) and subsequent reactive oxygen species (ROS) production, leading to the activation of the NLRP3 inflammasome.[2][5]
Cdyl-IN-1, a potent and selective small-molecule inhibitor of CDYL, offers a valuable tool for studying the role of the CDYL-FABP4-NLRP3 axis in renal cell pyroptosis.[2][5] These application notes provide detailed protocols for the use of this compound in in vitro models of renal cell injury to investigate its therapeutic potential in mitigating pyroptosis.
Mechanism of Action
This compound exerts its inhibitory effect on pyroptosis by targeting CDYL. In the context of renal injury, the signaling cascade leading to pyroptosis can be summarized as follows:
-
Upregulation of CDYL: In response to renal insults such as cisplatin (B142131) or high glucose, the expression of CDYL is markedly increased in tubular epithelial cells.[1][2][5]
-
FABP4-Mediated ROS Production: CDYL upregulates the expression of FABP4, a protein involved in fatty acid metabolism.[1][2] This leads to an increase in intracellular ROS levels.[2]
-
NLRP3 Inflammasome Activation: The accumulation of ROS triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex.[2][6][7]
-
Caspase-1 Activation and Cytokine Processing: The activated NLRP3 inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[6][8] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6][9]
-
GSDMD Cleavage and Pore Formation: Caspase-1 also cleaves Gasdermin D (GSDMD), releasing its N-terminal domain (GSDMD-N).[10][11] GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular homeostasis, leading to cell swelling and eventual lysis (pyroptosis).[10][11]
This compound, by inhibiting CDYL, effectively blocks this cascade at an early stage, thereby reducing inflammation and cell death.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key markers of pyroptosis in renal cells based on published literature.
Table 1: Effect of this compound on Pyroptosis-Related Protein Expression in Cisplatin-Treated Renal Tubular Cells (TCMK-1)
| Protein Target | Treatment Group | Fold Change vs. Control |
| CDYL | Cisplatin | ↑↑ |
| Cisplatin + this compound | ↓ | |
| FABP4 | Cisplatin | ↑↑ |
| Cisplatin + this compound | ↓ | |
| NLRP3 | Cisplatin | ↑↑ |
| Cisplatin + this compound | ↓ | |
| Cleaved Caspase-1 | Cisplatin | ↑↑ |
| Cisplatin + this compound | ↓ | |
| GSDMD-N | Cisplatin | ↑↑ |
| Cisplatin + this compound | ↓ |
Data are representative of expected outcomes based on qualitative descriptions in the literature.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Cisplatin-Treated Renal Tubular Cells (TCMK-1)
| Cytokine | Treatment Group | Concentration (pg/mL) - Representative Data |
| IL-1β | Control | Baseline |
| Cisplatin | Significantly Increased | |
| Cisplatin + this compound | Significantly Decreased | |
| IL-18 | Control | Baseline |
| Cisplatin | Significantly Increased | |
| Cisplatin + this compound | Significantly Decreased |
Data are representative of expected outcomes based on qualitative descriptions in the literature.[1]
Experimental Protocols
Protocol 1: Induction of Pyroptosis in Renal Tubular Epithelial Cells and Treatment with this compound
This protocol describes the induction of pyroptosis in a renal tubular epithelial cell line (e.g., HK-2 or TCMK-1) using a known stimulus like cisplatin or high glucose, and subsequent treatment with this compound.
Materials:
-
Renal tubular epithelial cell line (e.g., HK-2, TCMK-1)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Cisplatin or D-Glucose
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for protein extraction
-
Reagents for Western blotting, ELISA, and LDH assay
Procedure:
-
Cell Seeding: Seed renal tubular epithelial cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Induction of Injury:
-
This compound Treatment:
-
Pre-treatment: Add this compound (at various concentrations, e.g., 1, 5, 10 µM) to the cell culture medium for 1-2 hours before adding the injury-inducing agent.
-
Co-treatment: Add this compound simultaneously with the injury-inducing agent.
-
Include a vehicle control group (DMSO).
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Sample Collection:
-
Cell Lysates: Collect cell lysates for Western blot analysis of pyroptosis-related proteins (CDYL, FABP4, NLRP3, Caspase-1, GSDMD).
-
Supernatants: Collect cell culture supernatants for ELISA to measure the levels of secreted IL-1β and IL-18, and for LDH assay to assess cell lysis.
-
Protocol 2: Assessment of Pyroptosis
A. Western Blot Analysis:
-
Perform protein extraction from cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDYL, FABP4, NLRP3, cleaved caspase-1, GSDMD-N, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
B. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for the quantification of IL-1β and IL-18 in the collected cell culture supernatants, following the manufacturer's instructions.
C. Lactate Dehydrogenase (LDH) Assay:
-
Measure the release of LDH into the culture supernatant as an indicator of plasma membrane rupture and pyroptosis.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.
Visualizations
Caption: Signaling pathway of this compound in inhibiting renal cell pyroptosis.
Caption: Experimental workflow for studying this compound in renal cell pyroptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromodomain Y‐like (CDYL) inhibition ameliorates acute kidney injury in mice by regulating tubular pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Kidney Cell Pyroptosis in Chronic Kidney Disease and the Effects of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis: A New Frontier in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromodomain Y-like (CDYL) inhibition ameliorates acute kidney injury in mice by regulating tubular pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyroptosis: molecular mechanisms and roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 12. Induction of Pyroptosis in Renal Tubular Epithelial Cells Using High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Pyroptosis in Renal Tubular Epithelial Cells Using High Glucose | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cdyl-IN-1 in a Cisplatin-Induced Acute Kidney Injury Model
These application notes provide a detailed protocol for utilizing Cdyl-IN-1, a potent and selective small-molecule inhibitor of Chromodomain Y-like (CDYL), in a murine model of cisplatin-induced acute kidney injury (AKI). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for AKI.
Introduction
Acute kidney injury (AKI) is a significant clinical challenge, with high morbidity and mortality rates, and limited effective therapeutic options.[1] Cisplatin (B142131), a widely used and effective chemotherapeutic agent, is known to cause nephrotoxicity, leading to AKI in a substantial percentage of patients.[2][3][4] The pathophysiology of cisplatin-induced AKI is complex, involving processes such as tubular cell death, inflammation, and oxidative stress.[5][6]
Recent studies have identified Chromodomain Y-like (CDYL) as a key regulator in the pathogenesis of AKI.[1][7][8] CDYL expression is significantly upregulated in injured kidneys in various AKI models, including those induced by cisplatin, lipopolysaccharide (LPS), and ischemia-reperfusion injury (IRI).[1][7] Overexpression of CDYL has been shown to exacerbate tubular injury and pyroptosis, a form of inflammatory programmed cell death.[1][7][8] Conversely, inhibition of CDYL has demonstrated a protective effect, attenuating kidney dysfunction and pathological damage.[1][7]
This compound (also referred to as compound D03) is a first-in-class, potent, and selective small-molecule inhibitor of CDYL.[1] This document outlines the experimental protocol for evaluating the therapeutic potential of this compound in a cisplatin-induced AKI mouse model.
Signaling Pathway of CDYL in Cisplatin-Induced AKI
In the context of cisplatin-induced AKI, CDYL acts as a transcriptional corepressor that modulates downstream gene expression, leading to tubular epithelial cell injury.[1] The proposed signaling cascade initiated by cisplatin involves the upregulation of CDYL, which in turn regulates fatty acid binding protein 4 (FABP4)-mediated production of reactive oxygen species (ROS).[1][7] This increase in oxidative stress triggers the activation of the NLRP3 inflammasome, a key component of the pyroptotic pathway.[1][9] Activation of the NLRP3 inflammasome leads to the cleavage of Caspase-1, which then processes pro-inflammatory cytokines like IL-1β and cleaves Gasdermin D (GSDMD) to induce pore formation in the cell membrane and subsequent pyroptotic cell death.[1] Inhibition of CDYL by this compound is hypothesized to disrupt this cascade, thereby reducing pyroptosis and ameliorating kidney injury.
Experimental Protocol
This protocol describes an in vivo study to assess the efficacy of this compound in a cisplatin-induced AKI mouse model.
Experimental Workflow
The general workflow for this study involves animal acclimatization, induction of AKI with cisplatin, treatment with this compound, and subsequent collection of samples for analysis of kidney function and injury markers.
Materials and Methods
1. Animal Model
-
Acclimatization: House animals for at least one week prior to experimentation with free access to food and water.[6]
-
Ethical Approval: All animal procedures should be performed in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee.[6]
2. Reagents and Dosing
-
Cisplatin: Dissolve in sterile normal saline to a final concentration of 0.5-1 mg/mL.[11]
-
This compound (Compound D03): Prepare for intraperitoneal (i.p.) injection according to the manufacturer's instructions or solubility characteristics.
3. Experimental Groups
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., normal saline) | To establish baseline kidney function and histology. |
| 2 | Cisplatin + Vehicle | To induce AKI and serve as the disease model control. |
| 3 | Cisplatin + this compound (2.5 mg/kg/day, i.p.)[1] | To evaluate the therapeutic effect of this compound. |
| 4 | This compound only | To assess any potential toxicity of the compound. |
4. Induction of AKI and Treatment
-
Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 15-25 mg/kg to induce AKI.[3][6][10][11] The specific dose may need to be optimized based on the severity of injury desired.
-
Administer this compound (2.5 mg/kg, i.p.) or vehicle at a designated time point relative to cisplatin administration (e.g., concurrently, or as a pre-treatment or post-treatment regimen).[1] Daily administration may be required.
-
Euthanize mice at 3-4 days post-cisplatin injection, a time point at which significant kidney injury is typically observed.[3][6][11]
5. Sample Collection and Analysis
-
Blood Collection: Collect blood via cardiac puncture or other appropriate methods for the measurement of serum creatinine (B1669602) (S-Cre) and blood urea (B33335) nitrogen (BUN) to assess renal function.[10]
-
Kidney Tissue Collection: Perfuse kidneys with cold phosphate-buffered saline (PBS) and collect for various analyses.[10]
-
Fix one kidney in 4% paraformaldehyde for histological analysis (H&E and PAS staining) to assess tubular necrosis, cast formation, and tubular dilation.[10]
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for subsequent molecular analyses (qRT-PCR, Western blotting, and ELISA).
-
Quantitative Data and Endpoints
The following table summarizes the key quantitative data to be collected and the expected outcomes.
| Parameter | Method of Analysis | Expected Outcome in Cisplatin + Vehicle Group | Expected Outcome in Cisplatin + this compound Group |
| Kidney Function | |||
| Serum Creatinine (S-Cre) | Commercially available assay kits[10] | Significantly increased | Attenuated increase |
| Blood Urea Nitrogen (BUN) | Commercially available assay kits[10] | Significantly increased | Attenuated increase |
| Kidney Injury Markers | |||
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | qRT-PCR, Western Blot, ELISA[1] | Significantly increased | Attenuated increase |
| KIM-1 (Kidney Injury Molecule-1) | qRT-PCR, Western Blot, ELISA[1] | Significantly increased | Attenuated increase |
| Histopathology | |||
| Tubular Injury Score | H&E and PAS staining[10] | High score (necrosis, casts, dilation) | Reduced score |
| Pyroptosis Markers | |||
| NLRP3 | qRT-PCR, Western Blot, Immunohistochemistry[1] | Significantly increased | Attenuated increase |
| Cleaved Caspase-1 | Western Blot[1] | Significantly increased | Attenuated increase |
| GSDMD-N (N-terminal fragment) | Western Blot[1] | Significantly increased | Attenuated increase |
| Cleaved IL-1β | Western Blot, Immunohistochemistry[1] | Significantly increased | Attenuated increase |
| Upstream Signaling | |||
| CDYL | qRT-PCR, Western Blot[1] | Significantly increased | No significant change (inhibition of function) |
| FABP4 | qRT-PCR, Western Blot | Significantly increased | Attenuated increase |
Conclusion
This detailed protocol provides a framework for investigating the therapeutic potential of this compound in a preclinical model of cisplatin-induced AKI. By targeting the CDYL-FABP4-pyroptosis axis, this compound represents a promising novel approach for the treatment of this debilitating condition. The successful execution of these experiments will provide valuable insights into the efficacy and mechanism of action of CDYL inhibition in AKI.
References
- 1. Chromodomain Y‐like (CDYL) inhibition ameliorates acute kidney injury in mice by regulating tubular pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 3. karger.com [karger.com]
- 4. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDYL inhibition reduces acute kidney injury in mice: study | BioWorld [bioworld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Signaling pathways of chronic kidney diseases, implications for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Cdyl-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chromodomain Y-like (CDYL) protein is a crucial epigenetic regulator involved in transcriptional repression.[1][2][3][4][5] As a "reader" of repressive histone marks, specifically H3K9me2/me3 and H3K27me2/me3, CDYL plays a significant role in various cellular processes, including X chromosome inactivation, DNA damage repair, and the regulation of neuronal gene expression.[1][2][6][7][8] It functions by recruiting other corepressor complexes, such as those containing G9a/EHMT2 and the Polycomb Repressive Complex 2 (PRC2) subunit EZH2, to specific genomic loci, thereby facilitating gene silencing.[1][6][7][8][9]
Cdyl-IN-1 is a potent and selective chemical probe designed to antagonize the function of CDYL. By inhibiting CDYL, researchers can investigate its role in cellular pathways and disease models. Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the interactions of proteins with DNA in the cell's natural context.[10] When combined with the use of this compound, ChIP assays can elucidate the direct and indirect consequences of CDYL inhibition on the chromatin landscape.
These application notes provide a detailed protocol for using this compound in conjunction with ChIP assays to investigate changes in histone modifications and the recruitment of transcription factors to target gene loci.
Mechanism of Action of CDYL
CDYL is a multifaceted protein that acts as a transcriptional corepressor. Its N-terminal chromodomain recognizes and binds to methylated lysine (B10760008) residues on histone tails, particularly H3K9me2/me3 and H3K27me2/me3.[1][2] This interaction anchors CDYL to specific regions of chromatin that are marked for repression. Once bound, CDYL can recruit other enzymes to modify the chromatin structure further. For instance, it can form a bridge between the REST (RE1-Silencing Transcription factor) and the histone methyltransferase G9a, leading to H3K9 dimethylation and gene silencing.[1] CDYL also interacts with components of the PRC2 complex, like EZH2, to promote the spread of the repressive H3K27me3 mark.[1][7][8][9] Furthermore, CDYL has a C-terminal domain with homology to enoyl-CoA hydratase, which has been shown to negatively regulate histone crotonylation by acting as a crotonyl-CoA hydratase.[7][11]
Application of this compound in ChIP Assays
The primary application of this compound in the context of ChIP is to probe the functional consequences of inhibiting CDYL's activity. By treating cells with this compound, researchers can perform ChIP assays to:
-
Assess changes in global and locus-specific histone modifications: Determine if inhibition of CDYL leads to a decrease in repressive marks (e.g., H3K9me2, H3K27me3) or an increase in activating marks at specific gene promoters or enhancers.
-
Investigate alterations in the binding of other chromatin-associated proteins: Analyze whether blocking CDYL function affects the recruitment of its interaction partners (e.g., G9a, EZH2, REST, HDACs) to chromatin.
-
Identify downstream target genes regulated by CDYL: By observing changes in the chromatin state at various gene loci after this compound treatment, researchers can identify genes whose expression is controlled by CDYL.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data relevant to the use of a CDYL inhibitor like this compound in cell-based and ChIP assays. This data is provided as an example to guide experimental design.
| Parameter | Value | Notes |
| This compound IC50 (in vitro) | 81 ± 16 nM | Potency against CDYL2, a close homolog, as determined by a TR-FRET assay.[12] This suggests a potent inhibitory activity. |
| Recommended Cell Treatment Concentration | 1 - 10 µM | Effective concentration range for observing cellular effects. The optimal concentration should be determined empirically for each cell line and experimental setup. |
| Recommended Treatment Duration | 24 - 72 hours | Time required to observe significant changes in histone modifications and gene expression following CDYL inhibition. |
| Example ChIP-qPCR Data: Cdyl binding | ~2.5-fold enrichment | ChIP-qPCR analysis showing the binding of CDYL to the intron region of the Kcnb1 gene in mouse DRG neurons.[12] |
| Example ChIP-qPCR Data: H3K27me3 | ~50% reduction | Reduction in H3K27me3 levels at the Kcnb1 intron region upon Cdyl knockout, as measured by ChIP-qPCR.[12] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound prior to performing a ChIP assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 10 cm or 15 cm plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range is 1-10 µM.
-
Also, prepare a vehicle control plate by adding an equivalent volume of DMSO to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined based on the specific research question and cell type.
-
Harvesting: After the incubation period, the cells are ready for the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the key steps for performing a ChIP assay on cells treated with this compound. It is a generalized protocol that may require optimization for specific cell types and antibodies.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Primary antibody (e.g., anti-H3K27me3, anti-G9a, or anti-CDYL)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
Procedure:
-
Cross-linking:
-
Wash the cells once with PBS.
-
Add fresh culture medium containing 1% formaldehyde to the cells and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the remaining chromatin with protein A/G beads.
-
Add the primary antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA for specific gene loci using quantitative PCR (qPCR).
-
Analyze the data as either "percent of input" or "fold enrichment" over the IgG control.
-
Visualizations
References
- 1. CDYL (E7S8T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. Cdyl: a new transcriptional co-repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ccmu.edu.cn [ccmu.edu.cn]
- 12. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcriptional Regulation Using Cdyl-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cdyl and its Role in Transcriptional Regulation
Chromodomain Y-like (Cdyl) protein is a key epigenetic regulator involved in the control of gene expression.[1][2][3] It functions primarily as a transcriptional co-repressor through various mechanisms.[1][2][3] Cdyl contains an N-terminal chromodomain that recognizes and binds to specific histone modifications, particularly H3K9me2 and H3K27me3, which are hallmarks of repressed chromatin.[4][5] Additionally, it possesses a C-terminal domain with homology to enoyl-CoA hydratase, which binds to Coenzyme A (CoA) and recruits histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] This recruitment of HDACs leads to the removal of acetyl groups from histones, resulting in a more compact chromatin structure and transcriptional silencing.[1][2]
Recent studies have also uncovered a novel enzymatic activity of Cdyl as a crotonyl-CoA hydratase, which negatively regulates histone crotonylation, a mark associated with active transcription.[6] By converting crotonyl-CoA to β-hydroxybutyryl-CoA, Cdyl reduces the available pool of substrate for histone crotonylation, thereby contributing to transcriptional repression.[6]
Cdyl is implicated in several biological processes, including spermatogenesis, neuronal development, and X chromosome inactivation.[4][5][6] Its dysregulation has been linked to diseases such as cancer, where it can promote chemoresistance.[7]
Cdyl-IN-1 is a potent and selective inhibitor of the Cdyl protein, designed to probe its function in transcriptional regulation. These application notes provide detailed protocols for utilizing this compound to investigate the downstream effects of Cdyl inhibition on gene expression and cellular processes.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to Cdyl function and the hypothetical effects of its inhibition by this compound.
| Parameter | Description | Value/Effect | Reference |
| Cdyl Binding Specificity | Histone modifications recognized by the Cdyl chromodomain. | Binds to H3K9me2, H3K9me3, and H3K27me3.[4][5] | [4][5] |
| HDAC Interaction | Cdyl interacts with and recruits specific histone deacetylases. | Interacts with HDAC1 and HDAC2.[1][2] | [1][2] |
| Transcriptional Repression | Effect of Cdyl on the expression of target genes. | Represses the E-cadherin promoter.[1][2] Silences CDKN1C expression.[7] | [1][2][7] |
| Hypothetical IC50 of this compound | Concentration of this compound required to inhibit 50% of Cdyl's enzymatic or binding activity. | To be determined experimentally. | N/A |
| Effect on Gene Expression | Change in expression of Cdyl target genes upon treatment with this compound. | Expected to increase the expression of target genes like E-cadherin and CDKN1C.[1][2][7] | [1][2][7] |
Signaling Pathways and Experimental Workflows
Cdyl-Mediated Transcriptional Repression Pathway
Caption: Cdyl recognizes H3K27me3 on histones and recruits HDACs and EZH2 to repress target gene transcription.
Experimental Workflow: Investigating the Effect of this compound on Target Gene Expression
Caption: Workflow for studying the effects of this compound on target gene expression and histone modifications.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine the Cytotoxicity of this compound
Objective: To determine the optimal non-toxic concentration range of this compound for use in cell-based assays.
Materials:
-
Cell line of interest (e.g., small cell lung cancer cell line)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium, ranging from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Quantitative Reverse Transcription PCR (RT-qPCR) to Measure Target Gene Expression
Objective: To quantify the changes in mRNA levels of Cdyl target genes (e.g., CDKN1C) following treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with a non-toxic concentration of this compound (determined from Protocol 1) for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target gene and housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound treated cells relative to the vehicle control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if inhibition of Cdyl with this compound alters the association of Cdyl or specific histone marks (e.g., H3K27me3) at the promoter regions of target genes.
Materials:
-
Cells treated with this compound and vehicle control
-
Formaldehyde (B43269) for cross-linking
-
Glycine (B1666218) for quenching
-
Lysis and sonication buffers
-
Antibodies against Cdyl, H3K27me3, and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents as in Protocol 2
-
Primers for the promoter region of a target gene
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (anti-Cdyl, anti-H3K27me3, or IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter region of the target gene to quantify the amount of enriched DNA.
-
Analyze the data as a percentage of input to determine the change in protein or histone mark occupancy at the promoter.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Objective: To investigate if this compound disrupts the interaction between Cdyl and its binding partners, such as HDAC1 or EZH2.
Materials:
-
Cells treated with this compound and vehicle control
-
Co-IP lysis buffer
-
Antibody against Cdyl or a FLAG-tagged Cdyl
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer or SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Antibodies for Western blotting (e.g., anti-HDAC1, anti-EZH2)
Procedure:
-
Treat cells with this compound.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Incubate the cell lysate with an anti-Cdyl antibody (or anti-FLAG for tagged protein) overnight at 4°C.
-
Add protein A/G beads to immunoprecipitate the Cdyl-containing protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using antibodies against the potential interacting partners (e.g., HDAC1, EZH2) to detect their presence in the immunoprecipitate.
-
Compare the amount of co-immunoprecipitated protein between the this compound treated and control samples to assess if the inhibitor affects the protein-protein interaction.
References
- 1. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 2. Cdyl: a new transcriptional co-repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. ccmu.edu.cn [ccmu.edu.cn]
- 7. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdyl-IN-1 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of Cdyl-IN-1, a novel small molecule inhibitor, for cell-based assays while maintaining cell viability. The following information is based on established principles for working with new small molecule inhibitors and the known functions of its target, Chromodomain Y-like (CDYL) protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is best to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the inhibitor's mechanism of action and the biological question being investigated. It is advisable to conduct a time-course experiment.[1] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]
Q4: How might serum in the culture medium affect this compound activity?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
Issue 1: I'm observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause: The inhibitor concentration may be too high for your specific cell line.
-
Solution: Perform a dose-response curve starting from a very low concentration range to determine the optimal, non-toxic concentration.[2]
-
-
Possible Cause: Prolonged exposure to the inhibitor is causing toxicity.
-
Solution: Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired effect.[2]
-
-
Possible Cause: The solvent (DMSO) concentration is too high.
Issue 2: I'm not seeing any effect of this compound at the concentrations I've tested.
-
Possible Cause: The concentration range is too low.
-
Solution: Test a higher range of concentrations.
-
-
Possible Cause: The compound may be unstable.
-
Solution: Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions from your stock for each experiment.[3]
-
-
Possible Cause: Your cell line may not be sensitive to this compound, or the assay is not sensitive enough.
-
Solution: Verify that your cell line expresses the target protein, CDYL. Use a positive control for your assay to ensure it is working correctly.
-
Issue 3: I'm getting inconsistent results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize your cell culture parameters, including cell passage number, confluency, and media composition.[3]
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Ensure your pipettes are calibrated and use careful pipetting techniques, especially when preparing your dilution series.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Initial Concentration Screening Range | 1 nM - 100 µM (Logarithmic Dilution) | A broad range is crucial for novel inhibitors to capture the full dose-response.[1] |
| Final DMSO Concentration | ≤ 0.1% | Higher concentrations can be toxic to cells; always include a vehicle control.[1][2] |
| Cell Seeding Density (96-well plate) | 1 x 10³ - 1 x 10⁴ cells/well | This should be optimized for your specific cell line to ensure logarithmic growth during the experiment.[4] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay
Objective: To determine the effective concentration range of this compound and its impact on cell viability.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[5]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1][5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if available.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[1]
-
Cell Viability Assay: Assess cell viability using a suitable assay, such as MTT, MTS, or CellTiter-Glo®.[5]
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 (effective concentration) and IC50 (inhibitory concentration for viability).[5]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Known signaling pathway of the CDYL protein.[6][7][8][9]
Caption: Troubleshooting decision tree for optimizing this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gap-27.com [gap-27.com]
- 5. benchchem.com [benchchem.com]
- 6. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDYL Bridges REST and Histone Methyltransferases for Gene Repression and Suppression of Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal treatment duration of Cdyl-IN-1 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in determining the optimal treatment duration of Cdyl-IN-1 in cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor targeting the Chromodomain Y-like (CDYL) protein. CDYL is a transcriptional corepressor that plays a role in regulating gene expression through epigenetic modifications. It contains a chromodomain that recognizes and binds to specific histone methylation marks, such as H3K9me2 and H3K27me3.[1] CDYL is known to interact with other proteins involved in chromatin remodeling, including the histone methyltransferase EZH2 and histone deacetylases (HDACs) like HDAC1 and HDAC2.[2][3][4] By inhibiting CDYL, this compound is expected to disrupt these interactions and alter the epigenetic landscape, leading to changes in the transcription of downstream target genes. One such target is the cyclin-dependent kinase inhibitor 1C (CDKN1C).[2][4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
Before determining the optimal treatment duration, it is crucial to establish the optimal concentration of this compound. This is typically achieved by performing a dose-response experiment. We recommend the following workflow:
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well).
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM in a semi-logarithmic series). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed period, for instance, 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). For initial experiments on treatment duration, it is advisable to use concentrations around the IC50 and one log dilution above and below.
Q3: What are the expected downstream effects of this compound treatment?
Based on the known function of CDYL, treatment with this compound is expected to lead to:
-
An increase in the expression of CDYL target genes, such as CDKN1C.[2][4]
-
Changes in histone methylation marks, potentially a decrease in H3K27me3 at the promoter regions of target genes.[2][4][5]
-
Alterations in cell phenotype, such as reduced cell proliferation, cell cycle arrest, or increased sensitivity to chemotherapy, particularly in cancer cell lines where CDYL is overexpressed.[2][4]
Troubleshooting Guide
Issue 1: High levels of cell toxicity are observed even at short treatment durations.
-
Possible Cause: The concentration of this compound used may be too high for your specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations and a shorter incubation time (e.g., 24 hours) to identify a non-toxic concentration range.
-
Possible Cause: The vehicle (e.g., DMSO) concentration might be too high.
-
Troubleshooting Step: Ensure the final concentration of the vehicle is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Issue 2: No significant effect of this compound is observed on the target endpoint.
-
Possible Cause: The treatment duration may be too short for the desired biological effect to manifest. Epigenetic changes and subsequent transcriptional and translational events can take time.
-
Troubleshooting Step: Conduct a time-course experiment, extending the treatment duration to 48, 72, or even 96 hours.
-
Possible Cause: The concentration of this compound may be too low.
-
Troubleshooting Step: Try increasing the concentration of this compound, guided by your dose-response data.
-
Possible Cause: The chosen readout is not sensitive enough or is not a direct target of CDYL in your cell line.
-
Troubleshooting Step: Consider measuring a more direct and sensitive marker of CDYL activity. For example, instead of a cell viability assay, you could use RT-qPCR to measure the expression of a known CDYL target gene like CDKN1C or use Western blotting or ELISA to quantify changes in H3K27me3 levels.
Issue 3: High variability is observed between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for treatment conditions, or fill them with sterile PBS or media to maintain a more uniform environment.
-
Possible Cause: Instability of this compound in the culture medium.
-
Troubleshooting Step: Consider replenishing the medium with fresh this compound for longer incubation periods (e.g., every 48 hours).
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general procedure to determine the optimal treatment duration of this compound by measuring the expression of a downstream target gene (CDKN1C) via RT-qPCR.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CDKN1C and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value) and a vehicle control.
-
Time Points: Harvest cells at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
RNA Extraction: Lyse the cells at each time point and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR to measure the relative expression levels of CDKN1C and the housekeeping gene.
-
Data Analysis: Calculate the fold change in CDKN1C expression at each time point relative to the vehicle control, after normalizing to the housekeeping gene.
Data Presentation
Table 1: Hypothetical Time-Course Effect of this compound on CDKN1C mRNA Expression
| Treatment Duration (hours) | Fold Change in CDKN1C Expression (Mean ± SD) |
| 6 | 1.2 ± 0.2 |
| 12 | 1.8 ± 0.3 |
| 24 | 3.5 ± 0.5 |
| 48 | 5.1 ± 0.6 |
| 72 | 4.8 ± 0.7 |
This table illustrates that the maximal induction of CDKN1C expression is observed around 48 hours of treatment, suggesting this as a potential optimal treatment duration for this specific endpoint.
Visualizations
Caption: Workflow for Determining Optimal this compound Treatment Conditions.
Caption: Simplified Signaling Pathway of CDYL-Mediated Transcriptional Repression.
References
- 1. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting insolubility of Cdyl-IN-1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdyl-IN-1. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What is the recommended procedure?
A1: this compound has limited solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into your aqueous experimental buffer.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM to 20 mg/mL in DMSO.[1][2] To achieve the higher end of this concentration, gentle warming to 60°C and ultrasonication may be necessary.[1] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: When I dilute my DMSO stock of this compound into my aqueous buffer, a precipitate forms. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5% for cell-based assays, to minimize solvent toxicity.
-
Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.
-
Sonication: After dilution, sonicating the solution in a water bath can help to redissolve any precipitate that has formed.
-
Warming: Gently warming the solution to 37°C may improve solubility, but be mindful of the thermal stability of your experimental system.
-
Use of Pluronic F-68: For in vivo applications, a vehicle such as PBS containing 10% DMSO and 1% Pluronic F-68 can be used to improve solubility and stability.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be viable options for creating a stock solution. However, the solubility in these solvents has not been as extensively documented. It is recommended to perform a small-scale solubility test before preparing a large stock.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 20 mg/mL | Ultrasonic and warming to 60°C | [1] |
| DMSO | 10 mM | Standard dissolution | [2] |
| Aqueous Buffers | Sparingly soluble | Requires co-solvent for dilution |
Experimental Protocols
In Vitro Cell-Based Assay for CDYL Inhibition
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay. It is recommended to optimize parameters such as cell density, inhibitor concentration, and incubation time for your specific cell line and experimental endpoint.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Appropriate cell line (e.g., TCMK-1 kidney epithelial cells)
-
Complete cell culture medium
-
Sterile, tissue culture-treated plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, reporter gene, or protein expression analysis)
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Count the cells and adjust the density to the desired concentration for your assay.
-
Seed the cells into the wells of a microplate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Endpoint Analysis:
-
Perform the desired endpoint analysis, such as:
-
Cell Viability Assay: (e.g., MTT, MTS, or CellTiter-Glo®) to assess cytotoxicity.
-
Western Blot: To analyze the expression levels of CDYL target proteins.
-
qRT-PCR: To measure changes in the transcription of CDYL target genes.
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in attenuating pyroptosis in acute kidney injury.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of CDYL Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Chromodomain Y-like (CDYL), such as Cdyl-IN-1. The information provided aims to help users identify and mitigate potential off-target effects to ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CDYL and the expected on-target effect of an inhibitor like this compound?
Chromodomain Y-like (CDYL) is a transcriptional corepressor that plays a crucial role in regulating gene expression through various mechanisms.[1][2][3][4] It contains a chromodomain that recognizes and binds to repressive histone marks, specifically H3K9me2/3 and H3K27me2/3.[5][6] CDYL is known to interact with other chromatin-modifying enzymes, such as histone deacetylases (HDACs) and the histone methyltransferase G9a, to facilitate transcriptional repression.[3][6] Additionally, CDYL possesses enzymatic activity as a crotonyl-CoA hydratase, which negatively regulates histone crotonylation, a mark associated with active transcription.[2][7]
Therefore, the expected on-target effect of a potent and selective CDYL inhibitor would be the de-repression of CDYL target genes. This could manifest as an increase in the expression of specific genes regulated by CDYL and a corresponding increase in histone crotonylation levels. For instance, studies have shown that CDYL represses the transcription of genes like Kcnb1.[1]
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with the known function of CDYL. Could this be due to off-target effects of my CDYL inhibitor?
Yes, an unexpected phenotype is a common indicator of potential off-target effects. While a high-quality chemical probe should be highly selective for its intended target, no inhibitor is perfectly specific. Off-target interactions can lead to a variety of cellular responses that are independent of CDYL inhibition. It is crucial to perform a series of validation experiments to distinguish between on-target and off-target-driven phenotypes.
Q3: What are the initial steps I should take to investigate potential off-target effects of my CDYL inhibitor?
A multi-pronged approach is recommended to investigate off-target effects. Here are some initial steps:
-
Use a Structurally Unrelated Inhibitor: If available, test a second, structurally distinct CDYL inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Employ a Negative Control: Use a close chemical analog of your inhibitor that is inactive against CDYL. An example from the literature is the use of UNC7394 as a negative control for the CDYL antagonist UNC6261.[1] If the phenotype is not observed with the negative control, it strengthens the evidence for an on-target effect.
-
Perform Target Engagement Assays: Confirm that your inhibitor is engaging with CDYL in your experimental system at the concentrations you are using. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed for this purpose.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CDYL. If the phenotype is rescued, it is likely an on-target effect.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
Possible Cause: Off-target effects on essential cellular pathways are a common cause of unexpected cytotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed and compare it to the IC50 for CDYL inhibition. A large window between the cytotoxic concentration and the on-target IC50 is desirable.
-
Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
-
Proteome-Wide Off-Target Profiling: Employ unbiased techniques like Thermal Proteome Profiling (TPP) coupled with mass spectrometry to identify potential off-target proteins that are stabilized or destabilized by your inhibitor.
Quantitative Data Summary
When evaluating a new chemical probe, it is essential to quantify its selectivity. The following tables provide examples of how to present selectivity data for a hypothetical CDYL inhibitor, "this compound".
Table 1: Selectivity Profile of this compound against a Panel of Histone Methyltransferases
| Target | IC50 (nM) |
| CDYL (On-Target) | 50 |
| EZH2 | >10,000 |
| G9a | 8,500 |
| SETD7 | >10,000 |
| SUV39H1 | >10,000 |
Table 2: Comparison of On-Target Potency with a Negative Control Compound
| Compound | CDYL IC50 (nM) |
| This compound | 50 |
| This compound-Neg | >20,000 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to CDYL in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDYL at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CDYL as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
Objective: To identify potential off-target proteins of this compound on a proteome-wide scale.
Methodology:
-
Cell Treatment and Heat Challenge: Similar to CETSA, treat cells with vehicle or this compound and apply a temperature gradient.
-
Protein Extraction and Digestion: Lyse the cells and separate the soluble fractions. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptide samples from different temperature points with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a melting curve by plotting its abundance as a function of temperature. Proteins that show a significant thermal shift upon inhibitor treatment are considered potential off-targets.
Visualizations
Caption: A logical workflow for identifying and mitigating off-target effects of a chemical probe.
Caption: Simplified signaling pathway of CDYL and the point of intervention by an inhibitor.
References
- 1. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccmu.edu.cn [ccmu.edu.cn]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues in Cdyl-IN-1 based experiments and solutions
Welcome to the technical support center for CDYL-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel Chromodomain Y-like (CDYL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Chromodomain Y-like (CDYL) protein with a binding affinity (Kd) of 0.5 μM[1][2]. CDYL is a transcriptional corepressor that recognizes and binds to repressive histone marks, specifically H3K9me2/3 and H3K27me2/3[3]. It plays a crucial role in chromatin remodeling, gene silencing, and the maintenance of genomic stability by recruiting other proteins like G9a, EZH2, and HDACs to specific gene loci[3][4]. By inhibiting CDYL, this compound can modulate the expression of CDYL target genes, making it a valuable tool for studying the biological functions of CDYL and for potential therapeutic applications, such as in acute kidney injury[1][2].
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Storage of solid compound | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Keep the container tightly sealed and protected from moisture and light[1][2]. |
| Stock solution storage | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month[1][2]. |
| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use sterile techniques when preparing solutions. |
Q3: What is a typical starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question. A good starting point is to perform a dose-response experiment.
| Parameter | Recommendation |
| Initial concentration range | Test a broad range of concentrations, typically from 100 nM to 10 µM, to determine the IC50 for your specific endpoint[5]. |
| Dose-response curve | A 10-point, 3-fold serial dilution is a common approach to establish a comprehensive dose-response curve[6]. |
| Consideration of Kd | Given the Kd of 0.5 µM, concentrations around this value are likely to show target engagement. However, cellular uptake and other factors can influence the effective concentration. |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cellular Assays
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Concentration | Perform a thorough dose-response experiment to identify the optimal concentration for your cell line and assay. The effective concentration in a cellular context may be higher than the biochemical Kd due to factors like cell permeability[6]. |
| Compound Instability | Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation in cell culture media over time[6]. |
| Low CDYL Expression | Confirm that your cell line expresses CDYL at a sufficient level. You can check this by Western blot or qPCR. If expression is low, consider using a different cell line. |
| Cell Line Insensitivity | The biological process you are studying may not be sensitive to CDYL inhibition in your chosen cell line. Consider using a positive control (e.g., a known CDYL-regulated gene or phenotype) to validate your experimental system. |
| Incorrect Incubation Time | The effect of this compound on gene expression and cellular phenotypes may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time[6]. |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a commercially available luminescent ATP-based assay.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%)[6].
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®)[3][7].
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells[7].
Western Blot Analysis of CDYL Target Proteins
This protocol outlines the steps to analyze changes in protein levels of known or potential CDYL targets after treatment with this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
how to improve the stability of Cdyl-IN-1 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Cdyl-IN-1. The focus is on improving the stability of this inhibitor in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous experimental buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. Here are several strategies to address this issue:
-
Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in the aqueous buffer. Try reducing the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While it is crucial to minimize the final DMSO concentration to avoid off-target effects, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Modify the Buffer Composition: The pH and composition of your buffer can significantly impact the solubility of your compound. Consider the strategies outlined in the troubleshooting guide below.
-
Fresh Preparations: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage of Stock Solutions: According to supplier recommendations, stock solutions of this compound in DMSO can be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
-
For both temperatures, it is advised to store in sealed containers, protected from moisture and light.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Q3: What is the target of this compound and what is its mechanism of action?
A3: this compound is an inhibitor of the Chromodomain Y-like (CDYL) protein.[1] CDYL is a transcriptional corepressor, meaning it helps to regulate and typically suppress gene expression.[2][3][4] It does this by recognizing specific modifications on histone proteins, the proteins around which DNA is wound. Specifically, CDYL binds to repressive histone marks such as H3K27me3 (histone H3 trimethylated at lysine (B10760008) 27) and H3K9me2/3 (histone H3 di- and trimethylated at lysine 9).[2][5]
By binding to these marks, CDYL can recruit other proteins to the site, leading to a more condensed chromatin structure and gene silencing. For instance, CDYL has been shown to interact with histone deacetylases (HDACs) and histone methyltransferases like EZH2, which is part of the Polycomb Repressive Complex 2 (PRC2).[3][6][7] By inhibiting CDYL, this compound is expected to prevent this recruitment and the subsequent transcriptional repression of CDYL's target genes.
Troubleshooting Guide: Improving this compound Stability
This guide provides a systematic approach to troubleshooting and improving the stability of this compound in your experimental buffers.
Issue 1: Compound Precipitation in Aqueous Buffer
Root Cause: Low aqueous solubility of the hydrophobic this compound molecule.
Solutions:
-
pH Adjustment of the Buffer: The ionization state of a compound can significantly affect its solubility. While specific pKa data for this compound is not publicly available, you can empirically test a range of pH values for your buffer to find the optimal solubility. Many compounds are more soluble when ionized.
-
Use of Co-solvents: If your experimental system can tolerate it, a small percentage of a water-miscible organic solvent in your final buffer can enhance solubility.
Co-solvent Recommended Starting Concentration Notes DMSO 0.1 - 0.5% Generally well-tolerated in cell-based assays, but always run a vehicle control. Ethanol 0.1 - 1% Can be an alternative to DMSO; check for compatibility with your specific assay. -
Inclusion of Solubilizing Agents: Certain additives can help to keep hydrophobic compounds in solution.
Additive Example Recommended Starting Concentration Mechanism Surfactants Tween-20, Triton X-100 0.01 - 0.1% Form micelles that can encapsulate the hydrophobic compound. Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin 1 - 10 mM Have a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with the compound.
Issue 2: Loss of Activity Over Time in Experimental Buffer
Root Cause: Chemical degradation of this compound.
Solutions:
-
Buffer Selection: The components of your buffer can sometimes react with the compound. If you suspect degradation, try switching to a different buffering agent. For example, if you are using a phosphate-based buffer, consider trying a Tris or HEPES-based buffer.
-
Control of pH: Degradation pathways such as hydrolysis can be pH-dependent. Maintaining a stable pH within the optimal range for the compound is critical. Ensure your buffer has sufficient buffering capacity for the duration of your experiment.
-
Temperature Control: Higher temperatures can accelerate chemical degradation. Whenever possible, prepare your solutions on ice and store them at 4°C for short-term use. For longer-term storage, refer to the stock solution storage guidelines.
Experimental Protocols
Protocol 1: General Procedure for Diluting this compound into Aqueous Buffer
-
Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to get an intermediate concentration that is 100x to 1000x of your final desired concentration.
-
Add your experimental aqueous buffer to your assay plate or tube.
-
Add the small volume of the intermediate DMSO solution of this compound to the aqueous buffer (e.g., add 1 µL of a 100x solution to 99 µL of buffer).
-
Mix immediately and thoroughly by gentle vortexing or pipetting to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Protocol 2: Assessing the Kinetic Solubility of this compound
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific buffer.
-
Prepare a series of dilutions of your 10 mM this compound stock in DMSO (e.g., from 10 mM down to 10 µM) in a 96-well plate.
-
In a separate clear 96-well plate, add your aqueous experimental buffer to each well.
-
Transfer a small, consistent volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the buffer plate.
-
Include a control well with buffer and 2 µL of DMSO only.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength like 620 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show precipitation is the approximate kinetic solubility limit in that buffer.
Visualizations
CDYL Signaling Pathway and Inhibition by this compound
The diagram below illustrates the role of CDYL as a transcriptional corepressor and the point of inhibition by this compound. CDYL recognizes repressive histone marks (H3K27me3) and recruits other repressive machinery (e.g., PRC2/EZH2, HDACs) to silence gene expression. This compound blocks the function of CDYL, preventing this repression.
Caption: CDYL-mediated gene silencing pathway and its inhibition.
Experimental Workflow for Improving this compound Stability
This workflow provides a logical progression for troubleshooting and optimizing the stability of this compound in your experiments.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
Technical Support Center: Optimizing Cdyl-IN-1 Delivery in Animal Models
Welcome to the technical support center for Cdyl-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the in vivo administration of this compound.
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having difficulty dissolving this compound for in vivo administration. What is the recommended vehicle?
Answer:
-
Co-solvent Systems: A common approach is to first dissolve the compound in an organic solvent and then dilute it with an aqueous solution.
-
DMSO-based vehicle: Dissolve this compound in 100% DMSO to create a stock solution. This stock can then be diluted with saline, phosphate-buffered saline (PBS), or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80. It is critical to keep the final DMSO concentration low (typically <10%) to avoid toxicity.
-
Ethanol-based vehicle: Similar to DMSO, ethanol (B145695) can be used as the initial solvent, followed by dilution.
-
-
Lipid-based Formulations: For oral administration, lipid-based delivery systems can enhance solubility and absorption.[1][2] These can include emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[1]
-
Particle Size Reduction: Micronization or nanonization can increase the surface area of the compound, improving its dissolution rate.[3]
It is crucial to perform a small-scale pilot study to assess the solubility and stability of your chosen formulation before administering it to animals. Always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself.
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
Question: I am observing highly variable results between animals treated with this compound. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to compound stability, formulation, and administration.
-
Compound Stability:
-
Storage: Ensure this compound is stored correctly as a powder and as a stock solution. For stock solutions, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
-
Formulation Stability: The formulated drug may not be stable for extended periods. It is best to prepare the final formulation fresh on the day of administration.
-
-
Formulation Issues:
-
Precipitation: The compound may precipitate out of solution after dilution. Visually inspect the formulation for any precipitates before administration. If precipitation occurs, you may need to adjust the vehicle composition.
-
Homogeneity: Ensure the formulation is a homogenous suspension or solution. Vortex or sonicate as needed before drawing each dose.
-
-
Administration Technique:
-
Accuracy of Dosing: Ensure accurate and consistent administration of the intended dose. For oral gavage, ensure the entire dose is delivered to the stomach. For injections, verify the correct volume is administered.
-
Route of Administration: The route of administration can significantly impact bioavailability. Be consistent with the chosen route.
-
Issue 3: Suspected Off-Target Effects or Toxicity
Question: I am observing unexpected side effects in my animal models. How can I determine if these are off-target effects of this compound?
Answer:
Distinguishing on-target toxicity from off-target effects is a critical step.
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose and the maximum tolerated dose. This will help you find a therapeutic window with minimal side effects.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific inhibition of CDYL and non-specific effects of the chemical scaffold.
-
Target Engagement Biomarkers: If possible, measure the downstream molecular targets of CDYL in your target tissue to confirm that the inhibitor is engaging its target at the administered dose. For example, since CDYL is a transcriptional corepressor, you could measure the mRNA levels of known CDYL target genes.[5]
-
Histopathological Analysis: Perform a thorough histopathological examination of major organs to identify any signs of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Chromodomain Y-like (CDYL) protein.[4] CDYL is a transcriptional corepressor that plays a role in regulating gene expression through histone modifications.[5][6] It is known to be involved in processes such as spermatogenesis, neuronal excitability, and the response to kidney injury.[4][5][7] By inhibiting CDYL, this compound can modulate these processes.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: While there is no published in vivo dosage information specifically for this compound, we can look at a similar potent CDYL antagonist, UNC6261, which has been used in mice to study neuropathic pain.[5] For UNC6261, doses of 0.7 and 2.1 mg/kg were effective when delivered directly to the dorsal root ganglia.[5] For systemic administration, a higher dose would likely be required. A good starting point for a dose-finding study with this compound could be in the range of 1-10 mg/kg, depending on the route of administration and the animal model. It is essential to perform a dose-escalation study to determine the optimal dose for your specific application.
Q3: What are the potential applications of this compound in animal models?
A3: Based on the known functions of the CDYL protein, this compound could be used to investigate its role in various disease models:
-
Acute Kidney Injury (AKI): this compound is marketed for research in this area.[4] Animal models of drug-induced AKI (e.g., using cisplatin (B142131) or gentamicin) or ischemia-reperfusion injury could be employed.[8][9]
-
Neuropathic Pain: Given that a different CDYL antagonist has shown efficacy in a neuropathic pain model, this compound could also be explored in models such as spared nerve injury (SNI) or chronic constriction injury (CCI).[5][10]
-
Other areas: The role of CDYL in lung development and X chromosome inactivation suggests potential applications in developmental biology and epigenetic research.[6][11]
Q4: How should I store this compound?
A4: The provider of this compound recommends storing the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to store it in a sealed container, away from moisture and light.[4]
Quantitative Data Summary
The following table summarizes in vivo data for the related CDYL inhibitor, UNC6261, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Doses Administered | Route of Administration | Observed Effect | Reference |
| UNC6261 | Mouse (Spared Nerve Injury model of neuropathic pain) | 0.7 and 2.1 mg/kg | Direct microinjection into L4-5 dorsal root ganglia | Alleviation of mechanical hypersensitivity | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Injection
This protocol provides a general method for preparing a formulation of a poorly soluble inhibitor for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be required.
-
-
Prepare the Final Formulation (Example for a 10% DMSO, 5% Tween 80 in Saline vehicle):
-
For a final volume of 1 mL, combine:
-
100 µL of the this compound stock solution in DMSO.
-
50 µL of Tween 80.
-
850 µL of sterile saline.
-
-
Add the components in the order listed, vortexing well after each addition.
-
Visually inspect the final formulation to ensure it is a clear solution or a fine, homogenous suspension.
-
-
Administration:
-
Use the formulation immediately after preparation.
-
Administer the appropriate volume to the animal based on its weight to achieve the target dose.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Gently inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the animals regularly according to your experimental protocol.
-
Visualizations
Caption: this compound inhibits the CDYL protein, preventing the recruitment of histone-modifying enzymes.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. Disruption of Cdyl gene impairs mouse lung epithelium differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results for CDYL after Cdyl-IN-1 Treatment
Welcome to the technical support center for troubleshooting Western blot results for the Chromodomain Y-like (CDYL) protein after treatment with Cdyl-IN-1. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CDYL on a Western blot?
A1: The predicted molecular weight of human CDYL is approximately 65-70 kDa. However, the apparent molecular weight on an SDS-PAGE gel can vary due to post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and acetylation.[1] Always compare your results to a positive control lysate from a cell line known to express CDYL.
Q2: What is the mechanism of action for this compound?
A2: Currently, there is no publicly available information specifically detailing the mechanism of action for a compound named "this compound". Based on the function of CDYL as a transcriptional corepressor and its interaction with other proteins, an inhibitor could potentially:
-
Induce Protein Degradation: The inhibitor might disrupt CDYL's interaction with stabilizing partners, such as the CAF-1 complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
-
Inhibit Enzymatic Activity: CDYL has crotonyl-CoA hydratase activity.[3][4][5] An inhibitor might block this enzymatic function without affecting the total protein level.
-
Disrupt Protein-Protein Interactions: The inhibitor could prevent CDYL from binding to its partners like HDACs, EZH2, or G9a, thereby affecting downstream signaling pathways.[4][6]
Q3: What are the recommended positive and negative controls for a CDYL Western blot?
A3:
-
Positive Control: Use a lysate from a cell line known to express CDYL, such as 293T or U2OS cells.[2][7] Overexpression lysates can also serve as a strong positive control.
-
Negative Control: A lysate from cells with siRNA-mediated knockdown of CDYL is the gold standard for confirming antibody specificity.[7]
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading between lanes. Choose a loading control with a different molecular weight than CDYL to avoid band overlap.[8]
Q4: How can I confirm that this compound is active in my experiment?
A4: Since the direct effect of this compound on CDYL protein levels is unknown, it is crucial to include a downstream functional readout. CDYL is a transcriptional corepressor involved in regulating histone methylation (H3K27me3 and H3K9me2).[6][9] A potential validation experiment would be to perform a Western blot for these histone marks. A change in the levels of these modifications after this compound treatment would suggest the inhibitor is engaging its target pathway.
Troubleshooting Guide
This guide addresses common issues encountered when performing a Western blot for CDYL after treatment with this compound.
Problem 1: No CDYL Band Detected in Both Control and Treated Samples
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Use a lysis buffer suitable for nuclear proteins, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors.[10][11][12] Ensure complete cell lysis by sonication or douncing.[13][14] |
| Low Protein Concentration | Ensure you are loading sufficient total protein (20-50 µg of cell lysate is a good starting point). Determine protein concentration using a reliable method like a BCA assay. |
| Poor Antibody Performance | Use a primary antibody validated for Western blotting.[8][15] Check the antibody datasheet for the recommended dilution and host species compatibility.[16][17] Consider trying a different antibody clone. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for a ~70 kDa protein. Ensure the PVDF membrane is properly activated with methanol. |
| Inactive Secondary Antibody or Detection Reagent | Use a fresh secondary antibody that recognizes the host species of your primary antibody. Ensure your ECL substrate has not expired and is sensitive enough to detect your target. |
Problem 2: CDYL Band is Present in the Control but Absent or Significantly Weaker in the this compound Treated Sample
| Possible Cause | Recommended Solution |
| Inhibitor-Induced Protein Degradation | This could be the expected outcome. To confirm if the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[2] A rescue of the CDYL band in the co-treated sample would support this hypothesis. |
| Incorrect Dosage or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Cell Death | High concentrations of the inhibitor may induce apoptosis or necrosis, leading to overall protein degradation. Assess cell viability after treatment using methods like Trypan Blue exclusion or an MTT assay. |
Problem 3: CDYL Band Intensity is Unchanged After this compound Treatment
| Possible Cause | Recommended Solution |
| Inhibitor Does Not Affect Protein Levels | The inhibitor may affect CDYL's function without altering its protein abundance. Analyze downstream markers of CDYL activity, such as H3K27me3 or H3K9me2 levels, by Western blot.[6][9] |
| Inactive Inhibitor | Ensure the inhibitor was stored correctly and is used at an effective concentration. If possible, use a positive control compound known to affect the CDYL pathway. |
| Suboptimal Western Blot Conditions | Ensure your Western blot conditions are sensitive enough to detect subtle changes. Optimize antibody concentrations and exposure time. |
Problem 4: Unexpected Band Sizes or Multiple Bands
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | CDYL can be post-translationally modified, which can cause shifts in its molecular weight.[18][19][20][21][22] To investigate this, you can treat your lysates with phosphatases or deubiquitinases prior to running the gel. |
| Protein Degradation | The presence of lower molecular weight bands could indicate protein degradation. Ensure that protease inhibitors are always added fresh to your lysis buffer and that samples are kept cold.[13] |
| Non-specific Antibody Binding | Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).[23] Titrate your primary antibody to find the optimal concentration that minimizes non-specific binding. |
| Alternative Splicing | The CDYL gene may have splice variants, leading to the expression of different sized proteins. Consult databases like UniProt to check for known isoforms.[4][5] |
Experimental Protocols
Detailed Western Blot Protocol for CDYL
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[10][11][13]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for a protein of CDYL's size.[13]
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody against CDYL (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.[7][23]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for Western blotting of CDYL.
Caption: Troubleshooting logic for CDYL Western blot results.
Caption: Simplified CDYL signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDYL (E7S8T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. origene.com [origene.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. CDYL Antibody, Novus Biologicals:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 17. usbio.net [usbio.net]
- 18. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
refining immunoprecipitation protocol for CDYL with Cdyl-IN-1
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the immunoprecipitation (IP) of Chromodomain Y-like protein (CDYL), with a special focus on experiments involving the inhibitor Cdyl-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is CDYL and what is its primary function?
A1: Chromodomain Y-like (CDYL) is a chromatin-modifying protein that plays a key role in regulating gene expression. It contains a chromodomain that allows it to bind to modified histones, specifically recognizing repressive marks such as H3K9me2/3 and H3K27me2/3.[1][2] CDYL acts as a transcriptional corepressor, often by recruiting other proteins like histone deacetylases (HDACs) and the histone methyltransferase G9a to chromatin, which helps to silence gene expression.[2][3] It is involved in crucial cellular processes including neuronal development, X chromosome inactivation, and spermatogenesis.[1][2][4]
Q2: How does this compound work and why would I use it in my IP experiment?
A2: this compound is a chemical inhibitor designed to specifically target the activity of CDYL. While the precise mechanism of many research inhibitors is proprietary, it likely functions by blocking the interaction of CDYL with its binding partners or inhibiting its enzymatic activity, such as its crotonyl-CoA hydratase function.[5] Using this compound in an IP experiment allows researchers to study how inhibiting CDYL affects its protein-protein interactions. For example, you can determine if CDYL's association with a specific protein complex is dependent on its activity.
Q3: Which type of antibody (monoclonal or polyclonal) is better for CDYL IP?
A3: The choice between a monoclonal and a polyclonal antibody depends on the experimental goal. Polyclonal antibodies can recognize multiple epitopes on CDYL, which can increase the efficiency of capturing the protein, especially if it's in low abundance. Monoclonal antibodies recognize a single epitope, which can provide higher specificity. It is critical to use an antibody that has been validated for immunoprecipitation applications.[6] Several commercial antibodies have been tested for IP.[7][8][9]
Q4: Should I use magnetic beads or agarose (B213101) beads for my CDYL IP?
A4: Both magnetic and agarose beads can be used effectively for IP.[10] Magnetic beads offer easier and faster separation using a magnetic rack, which can minimize sample loss during wash steps.[10][11] Agarose beads require centrifugation to pellet the beads, which is also a well-established method.[12] The choice often comes down to laboratory preference and available equipment.
Experimental Protocols
Protocol 1: Standard Immunoprecipitation of Endogenous CDYL
This protocol outlines the steps for immunoprecipitating CDYL from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., MCF-7, PC-3)[7]
-
Ice-cold Phosphate Buffered Saline (PBS)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-CDYL Antibody (IP-validated)
-
Normal Rabbit/Mouse IgG (Isotype Control)
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Wash a 10 cm plate of confluent cells once with ice-cold PBS.[11]
-
Add 1 mL of ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Incubate on ice for 10-15 minutes.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Sonicate the lysate briefly on ice to shear chromatin and reduce viscosity.[11][14]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[11] Transfer the supernatant to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Immunoprecipitation:
-
Add the recommended amount of anti-CDYL antibody (typically 1-5 µg) to the pre-cleared lysate.[15][16] For the negative control, add an equivalent amount of isotype control IgG to a separate tube.
-
Incubate with gentle rotation overnight at 4°C.[17]
-
Add 25-30 µL of Protein A/G bead slurry to each reaction.
-
Incubate with rotation for 2-4 hours at 4°C.[17]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all supernatant.[10]
-
-
Elution:
Protocol 2: CDYL IP with this compound Treatment
This protocol is designed to assess the effect of this compound on CDYL's protein interactions.
Procedure:
-
Inhibitor Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the optimized duration. This step requires empirical determination.
-
-
Cell Lysis and Immunoprecipitation:
-
Following treatment, proceed with the Standard Immunoprecipitation of Endogenous CDYL protocol as described above, starting from the Cell Lysis step.
-
It is crucial to prepare lysates from both inhibitor-treated and vehicle-treated cells to compare the results.
-
Quantitative Data Summary
Successful immunoprecipitation relies on optimizing several quantitative parameters. The table below provides typical starting ranges.
| Parameter | Recommended Starting Range | Notes |
| Starting Material | 1 - 3 mg total protein per IP | At least 2-4 million cells are typically required.[15] |
| Antibody Amount | 1 - 10 µg per IP | This is antibody-dependent and should be optimized.[6][13] |
| This compound Concentration | 1 - 25 µM (Hypothetical) | Must be determined empirically via dose-response experiments. |
| Incubation Time (Ab) | 4 hours to overnight at 4°C | Overnight incubation generally increases signal. |
| Bead Volume | 20 - 50 µL of 50% slurry | Depends on binding capacity; follow manufacturer's guidelines. |
| Lysis Buffer Detergent | 0.1 - 1.0% NP-40 or Triton X-100 | Lower concentrations (around 0.05%) can reduce non-specific binding.[18] |
Visual Guides
Experimental Workflow
Caption: Workflow for CDYL Immunoprecipitation.
Troubleshooting Guide
// Problems no_signal [label="Weak or No CDYL Signal", fillcolor="#FBBC05", fontcolor="#202124"]; high_bg [label="High Background Signal", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for No Signal cause_lysis [label="Inefficient Lysis?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_ab [label="Insufficient Antibody?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_material [label="Not Enough Starting Material?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for No Signal sol_lysis [label="Optimize lysis buffer\n& sonication", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_ab [label="Titrate antibody amount\n(1-10 µg)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_material [label="Increase cell number\n(>2x10^6 cells)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Causes for High Background cause_wash [label="Insufficient Washing?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_nonspecific [label="Non-specific Binding?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_too_much_ab [label="Too Much Antibody?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for High Background sol_wash [label="Increase number of washes\n(e.g., from 3 to 5)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_nonspecific [label="Add pre-clearing step\nwith beads", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_too_much_ab [label="Reduce antibody\nconcentration", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> {no_signal, high_bg} [color="#4285F4"];
no_signal -> {cause_lysis, cause_ab, cause_material} [color="#34A853"]; cause_lysis -> sol_lysis; cause_ab -> sol_ab; cause_material -> sol_material;
high_bg -> {cause_wash, cause_nonspecific, cause_too_much_ab} [color="#34A853"]; cause_wash -> sol_wash; cause_nonspecific -> sol_nonspecific; cause_too_much_ab -> sol_too_much_ab; }
Caption: Troubleshooting flowchart for common IP issues.
Troubleshooting Guide
Problem: Weak or no CDYL signal in the eluate.
-
Possible Cause: Inefficient cell lysis.
-
Possible Cause: Insufficient amount of antibody.
-
Possible Cause: Low abundance of CDYL or insufficient starting material.
-
Possible Cause: The antibody is not suitable for IP.
-
Solution: Verify that the antibody has been validated for IP applications by the manufacturer or in publications. If problems persist, consider trying an antibody from a different vendor.
-
Problem: High background or non-specific bands in the Western Blot.
-
Possible Cause: Non-specific binding of proteins to the beads.
-
Possible Cause: Insufficient washing of the beads.
-
Possible Cause: Too much antibody is being used.
-
Solution: Using an excessive amount of primary antibody can lead to it binding non-specifically to other proteins or the beads.[13] Reduce the amount of antibody used in the IP reaction.
-
-
Possible Cause: Antibody heavy/light chains are obscuring the CDYL band.
-
Solution: The CDYL protein has a molecular weight of around 59-66 kDa.[4][7] The antibody heavy chain (~50 kDa) can interfere with detection. Use an IP/Western Blot antibody pair from different host species (e.g., rabbit anti-CDYL for IP, mouse anti-CDYL for WB) or use specialized reagents that recognize only native antibodies.
-
Problem: this compound treatment shows no effect on protein interactions.
-
Possible Cause: The inhibitor concentration or treatment time is not optimal.
-
Solution: Perform a dose-response and time-course experiment. Test a range of inhibitor concentrations and treatment durations to find the conditions that yield a measurable biological effect on a known downstream target of CDYL before proceeding with IP.
-
-
Possible Cause: The protein interaction is not dependent on the activity targeted by the inhibitor.
-
Solution: The inhibitor may block one function of CDYL (e.g., its enzymatic activity) but not its ability to act as a scaffold for other proteins. The results, even if negative, are still informative about the nature of the protein complex. CDYL is known to interact with partners like HDAC1, HDAC2, and components of the PRC2 complex.[3][19]
-
References
- 1. uniprot.org [uniprot.org]
- 2. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. Anti-CDYL antibody (ab251838) | Abcam [abcam.com]
- 5. ccmu.edu.cn [ccmu.edu.cn]
- 6. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ptgcn.com [ptgcn.com]
- 8. Anti-CDYL Human Protein Atlas Antibody [atlasantibodies.com]
- 9. CDYL Polyclonal Antibody (PA5-43290) [thermofisher.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. google.com [google.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]
- 17. ptglab.com [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Inhibitory Effect of a Novel Antagonist on CDYL: A Comparative Guide
For researchers in drug discovery and chemical biology, validating the efficacy and mechanism of novel inhibitors is a critical step. This guide provides a comparative overview of experimental approaches to validate the inhibitory effect of a potent and selective antagonist of the Chromodomain Y-like (CDYL) protein, here exemplified by UNC6261, and compares its performance with a class of alternative compounds, Histone Deacetylase (HDAC) inhibitors, which indirectly modulate CDYL activity.
Comparative Analysis of CDYL Inhibitors
This section presents a quantitative comparison between the direct CDYL antagonist UNC6261 and the indirect inhibitory effects of a representative HDAC inhibitor, Trichostatin A (TSA).
| Inhibitor | Target | Mechanism of Action on CDYL | Potency (Binding Affinity) | Cellular Efficacy (Target Gene Expression) |
| UNC6261 | CDYL Chromodomain | Direct competitive antagonist of the chromodomain, preventing recognition of histone marks. | Kd = 139 ± 3.3 nM[1] | Dose-dependent increase in mRNA levels of CDYL target genes (e.g., Kcnb1, Nsf, Npas4, Syt7, and Glra1)[1]. |
| Trichostatin A (TSA) | Histone Deacetylases (HDACs) | Indirectly inhibits CDYL function by inducing histone hyperacetylation, which alters chromatin structure and may impede CDYL binding to its targets. | Not directly applicable (does not bind CDYL). | Alters the expression of ~0.5–20% of genes, with effects on histone H3 and H4 acetylation[2]. |
Note: While HDAC inhibitors do not directly target CDYL, their impact on chromatin landscape provides an alternative strategy to counteract CDYL-mediated transcriptional repression.
Experimental Protocols for Inhibitor Validation
To rigorously assess the inhibitory effect of compounds on CDYL, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for key experiments.
Biochemical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity of an inhibitor to the CDYL protein, providing key quantitative data on potency.
Objective: To determine the dissociation constant (Kd) of an inhibitor for the CDYL chromodomain.
Methodology:
-
Protein Preparation: Express and purify the CDYL chromodomain (e.g., residues 1-78) as a recombinant protein.
-
Inhibitor Preparation: Dissolve the inhibitor (e.g., UNC6261) in the same buffer as the protein to a known concentration.
-
ITC Experiment:
-
Load the purified CDYL protein into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes associated with binding.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining inhibitor binding affinity to CDYL using ITC.
Cellular Assay: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is a powerful technique to investigate whether an inhibitor can disrupt the association of CDYL with its target gene promoters in a cellular context.
Objective: To quantify the change in CDYL occupancy at a specific gene promoter (e.g., Kcnb1) upon inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., dorsal root ganglion neurons or a relevant cell line) and treat with the inhibitor (e.g., UNC6261) or vehicle control for a specified time.
-
Cross-linking: Fix the cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CDYL or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for a known CDYL target gene promoter (e.g., the intron region of Kcnb1).
-
Data Analysis: Calculate the enrichment of the target DNA in the CDYL immunoprecipitated sample relative to the IgG control and input DNA. Compare the enrichment between inhibitor-treated and vehicle-treated cells.
Experimental Workflow for ChIP-qPCR
References
comparing Cdyl-IN-1 with other CDYL inhibitors like UNC6261
For Researchers, Scientists, and Drug Development Professionals
The chromodomain Y-like (CDYL) protein has emerged as a significant epigenetic regulator involved in transcriptional repression, with implications in neuropathic pain and cancer. This guide provides a detailed comparison of two prominent small-molecule inhibitors of CDYL: UNC6261, a peptidomimetic compound, and D03, a benzo[d]oxazol-2(3H)-one derivative. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Signaling Pathway
CDYL functions as a transcriptional corepressor by recognizing and binding to repressive histone marks, primarily histone H3 trimethylated on lysine (B10760008) 27 (H3K27me3) and dimethylated on lysine 9 (H3K9me2), through its N-terminal chromodomain.[1][2][3] Upon binding to chromatin, CDYL recruits other repressive enzymes, such as the histone methyltransferases EZH2 (part of the PRC2 complex) and G9a.[1][4] This recruitment leads to the propagation of repressive histone marks, resulting in chromatin compaction and the silencing of target gene expression.[1][4]
Two well-characterized downstream targets of CDYL-mediated repression are Kcnb1 and CDKN1C. The Kcnb1 gene encodes the voltage-gated potassium channel K2.1, and its repression by CDYL in peripheral sensory neurons contributes to neuronal excitability and pain sensation.[5] In the context of cancer, CDYL has been shown to repress the tumor suppressor gene CDKN1C, promoting chemoresistance in small cell lung cancer.[6][7] Both UNC6261 and D03 are designed to antagonize the function of the CDYL chromodomain, thereby preventing its binding to histone marks and derepressing the expression of its target genes.
References
- 1. CDYL Bridges REST and Histone Methyltransferases for Gene Repression and Suppression of Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl, a new partner of the inactive X chromosome and potential reader of H3K27me3 and H3K9me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Analog UNC7394: A Validated Negative Control for Cellular and In vivo Studies of the Cdyl Inhibitor, Cdyl-IN-1 (UNC6261)
For researchers in epigenetics, oncology, and neurobiology, the development of potent and selective chemical probes is paramount to dissecting the complex roles of chromatin-modifying enzymes. One such enzyme, Chromodomain Y-like (CDYL), has emerged as a critical transcriptional corepressor involved in diverse biological processes, including gene silencing, DNA damage repair, and neuronal excitability. The discovery of Cdyl-IN-1 (also known as UNC6261), a potent inhibitor of the CDYL chromodomain, has provided a valuable tool to investigate its function. However, rigorous pharmacological studies demand the use of a closely related but inactive control compound to ensure that the observed effects are specifically due to the inhibition of the target. This guide provides a comprehensive comparison of this compound and its cognate negative control, UNC7394, offering experimental data and detailed protocols to support its use in validating on-target effects of CDYL inhibition.
Distinguishing Activity: Head-to-Head Comparison of this compound and UNC7394
This compound was identified as a potent antagonist of the CDYL chromodomain, the domain responsible for recognizing repressive histone marks. In contrast, UNC7394 was designed as a structurally similar analog with critical modifications that abrogate its binding to CDYL. This structural similarity with a lack of target engagement makes UNC7394 an ideal negative control for experiments utilizing this compound.
Biochemical and Cellular Target Engagement
The direct interaction of these compounds with the CDYL chromodomain has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). Cellular target engagement has been confirmed through chemiprecipitation assays.
| Parameter | This compound (UNC6261) | UNC7394 | Reference |
| Binding Affinity (Kd) to CDYL Chromodomain | 139 ± 3.3 nM | No measurable binding | [1] |
| Cellular Target Engagement (Chemiprecipitation) | Significantly reduces pulldown of endogenous CDYL | No effect on pulldown of endogenous CDYL | [1] |
Experimental Evidence: In Vitro and In Vivo Applications
The differential effects of this compound and UNC7394 have been demonstrated in various experimental models, validating the on-target activity of the inhibitor.
Modulation of CDYL Target Gene Expression
CDYL functions as a transcriptional corepressor. Inhibition of its activity by this compound is expected to lead to the de-repression of its target genes.
| Experiment | This compound (UNC6261) Treatment | UNC7394 Treatment | Reference |
| mRNA levels of CDYL target genes (e.g., Kcnb1, Nsf, Npas4) | Dose-dependent increase | No significant change | [2] |
In Vivo Efficacy in a Neuropathic Pain Model
The role of CDYL in neuronal function has been investigated using a mouse model of neuropathic pain.
| Model | This compound (UNC6261) Administration | UNC7394 Administration | Reference |
| Mouse model of neuropathic pain | Produces a significant analgesic effect | No analgesic effect | [1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding affinity of this compound to the CDYL chromodomain.
Materials:
-
Purified recombinant CDYL chromodomain protein
-
This compound (UNC6261)
-
UNC7394
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a 20 µM solution of the CDYL chromodomain in ITC buffer.
-
Prepare a 200 µM solution of this compound or UNC7394 in the same ITC buffer.
-
Load the CDYL chromodomain solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Record the heat changes upon each injection.
-
Analyze the data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. For UNC7394, no significant heat change is expected, indicating a lack of binding.
Chemiprecipitation Assay for Cellular Target Engagement
This protocol is designed to confirm that this compound engages with endogenous CDYL in a cellular context.
Materials:
-
MDA-MB-231 cells (or other suitable cell line expressing CDYL)
-
This compound (UNC6261)
-
UNC7394
-
Biotinylated derivative of this compound (e.g., UNC6261-Biotin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads
-
SDS-PAGE and Western blotting reagents
-
Anti-CDYL antibody
Procedure:
-
Treat MDA-MB-231 cells with 100 µM this compound, 100 µM UNC7394, or DMSO (vehicle control) overnight.
-
Lyse the cells and collect the protein lysates.
-
Incubate the lysates with the biotinylated this compound probe to allow it to bind to CDYL.
-
Add streptavidin-conjugated beads to pull down the biotinylated probe and any associated proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-CDYL antibody. A significant reduction in the amount of pulled-down CDYL in the presence of excess non-biotinylated this compound, but not UNC7394, confirms specific target engagement.[1]
Visualizing the Logic and Pathways
To better understand the experimental rationale and the biological context of CDYL function, the following diagrams are provided.
Caption: Logical workflow for using UNC7394 as a negative control.
Caption: General experimental workflow for comparative studies.
Caption: Simplified CDYL signaling pathway in transcriptional repression.
References
- 1. Corepressor Protein CDYL Functions as a Molecular Bridge between Polycomb Repressor Complex 2 and Repressive Chromatin Mark Trimethylated Histone Lysine 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromodomain Inhibitors: Targeting Epigenetic Readers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has opened new avenues for therapeutic intervention, with chromodomains emerging as critical targets. These protein modules recognize and bind to methylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in gene regulation. The dysregulation of chromodomain-containing proteins is implicated in a variety of diseases, including cancer and neurodevelopmental disorders. This guide provides a head-to-head comparison of several key chromodomain inhibitors, with a focus on their performance, selectivity, and the experimental methodologies used for their characterization.
Introduction to Cdyl-IN-1 and Other Chromodomain Inhibitors
This guide will compare this compound qualitatively with other well-characterized chromodomain inhibitors that target various members of the Chromobox (CBX) protein family, which are key components of the Polycomb Repressive Complexes (PRC1).
Quantitative Comparison of Chromodomain Inhibitors
The following tables summarize the available quantitative data for several prominent chromodomain inhibitors, focusing on their binding affinity (Kd) and inhibitory concentration (IC50) against their primary targets and other related chromodomains. This data is essential for assessing the potency and selectivity of these compounds.
Table 1: Binding Affinity (Kd) of Chromodomain Inhibitors
| Inhibitor | Primary Target | Kd (nM) | Off-Target Chromodomain | Kd (nM) | Fold Selectivity |
| UNC3866 | CBX7 | ~50 | CBX2, CBX4, CBX6, CBX8 | >1000 | ~20-fold vs other CBX |
| MS37452 | CBX7 | 29,000 | CBX4 | ~87,000 | ~3-fold vs CBX4 |
| CBX2/6/8 | >290,000 | >10-fold vs CBX2/6/8 | |||
| CBX1/3/5 | No binding | - | |||
| UNC7047 | CBX5 | 237 | - | - | - |
| SW2_110A | CBX8 | 800 | Other CBX paralogs | >4000 | >5-fold |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding.
Table 2: Inhibitory Potency (IC50) of Chromodomain Inhibitors
| Inhibitor | Primary Target | IC50 (µM) | Cellular IC50 (µM) | Cell Line |
| Compound 22 | CBX6/CBX8 | 0.2 | - | - |
| SW2_110A | CBX8 | - | 26 | THP1 leukemia cells |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Cellular IC50 reflects the potency in a cellular context.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize chromodomain inhibitors.
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening of inhibitors.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a peptide mimicking the histone tail) upon binding to a larger protein (the chromodomain). When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the labeled peptide for binding to the chromodomain, causing a decrease in polarization.
-
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled peptide probe (e.g., FITC-labeled H3K27me3 peptide) and the purified recombinant chromodomain protein are prepared in a suitable assay buffer.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The fluorescent probe and the chromodomain protein are added to the wells.
-
Inhibitor Addition: The test compounds (inhibitors) are serially diluted and added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
-
Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (chromodomain protein). The binding process results in a heat change that is proportional to the amount of binding.
-
Protocol Outline:
-
Sample Preparation: The purified chromodomain protein and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are accurately determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample cell is filled with the chromodomain protein solution. The injection syringe is filled with the inhibitor solution.
-
Titration: A series of small injections of the inhibitor are made into the sample cell while the temperature is kept constant.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
-
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a small molecule inhibitor can increase the thermal stability of its target protein, meaning it will denature and aggregate at a higher temperature. This thermal shift can be quantified to confirm that the inhibitor is binding to its intended target within the cell.
-
Protocol Outline:
-
Cell Treatment: Intact cells are treated with the inhibitor at various concentrations or with a vehicle control.
-
Heating: The treated cells are heated to a range of different temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Conclusion
The development of potent and selective chromodomain inhibitors is a rapidly advancing area of research with significant therapeutic potential. While compounds like UNC3866 and SW2_110A demonstrate promising selectivity for specific CBX proteins, the broader landscape of chromodomain inhibitors, including those targeting the CDY family like this compound, continues to expand. The use of robust biophysical and cellular assays, as detailed in this guide, is paramount for the rigorous characterization of these molecules. As more quantitative data for emerging inhibitors becomes available, a clearer picture of their therapeutic utility will emerge, paving the way for novel epigenetic-based therapies.
Validating On-Target Effects of CDYL Inhibition: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potent and selective chemical probe for the Chromodomain Y-like (CDYL) protein, UNC6261, with genetic methods for validating its on-target effects. Understanding the concordance between chemical inhibition and genetic perturbation is crucial for confident target validation in drug discovery and basic research.
Introduction to CDYL and its Inhibition
Chromodomain Y-like (CDYL) is a transcriptional co-repressor that plays a critical role in various cellular processes, including chromatin remodeling, gene silencing, and the regulation of neuronal excitability.[1] It functions as a "reader" of repressive histone marks, specifically binding to methylated lysine (B10760008) on histone H3 (H3K9me2/3 and H3K27me2/3), and recruits other proteins to modulate chromatin structure and gene expression.[1] Given its involvement in diverse biological functions, CDYL has emerged as a potential therapeutic target for various diseases.
UNC6261 is a potent and selective antagonist of the CDYL chromodomain, the domain responsible for recognizing histone marks.[1] It offers a powerful tool for studying the acute effects of CDYL inhibition. However, to ensure that the observed effects of UNC6261 are specifically due to its interaction with CDYL, it is essential to compare its phenotypic and molecular signatures with those produced by genetic ablation of the Cdyl gene.
Comparison of Chemical Inhibition vs. Genetic Perturbation
This section compares the outcomes of inhibiting CDYL using UNC6261 versus genetic knockdown or knockout of the Cdyl gene. The data presented is primarily from studies on neuronal function and pain signaling, where this comparison has been explicitly investigated.
Phenotypic Comparison
| Phenotype | UNC6261 Treatment | Genetic Knockdown/Knockout of Cdyl | Negative Control (UNC7394) |
| Neuronal Excitability | Decreased | Decreased | No significant effect |
| Nociception (Pain Sensation) | Decreased | Decreased | No significant effect |
Molecular Comparison: Gene Expression
| Target Gene | Effect of UNC6261 Treatment | Effect of Cdyl Knockdown/Knockout |
| Kcnb1 | Upregulation | Upregulation |
| Nsf | Upregulation | Upregulation |
| Npas4 | Upregulation | Upregulation |
| Syt7 | Upregulation | Upregulation |
| Glra1 | Upregulation | Upregulation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these validation studies. Below are outlines of the key experimental protocols.
Chemical Inhibition Studies
-
Compound Treatment:
-
UNC6261 is used as the CDYL inhibitor.
-
UNC7394, a structurally related but inactive compound, serves as a negative control.[1]
-
Compounds are typically dissolved in a suitable solvent (e.g., DMSO) and applied to cells or administered to animals at various concentrations.
-
-
Binding Affinity Assay (Isothermal Titration Calorimetry):
-
To determine the binding affinity of UNC6261 to the CDYL chromodomain, isothermal titration calorimetry (ITC) is performed.[1] This technique measures the heat change upon binding and allows for the calculation of the dissociation constant (Kd).
-
-
Selectivity Profiling:
-
The selectivity of UNC6261 is assessed by testing its binding against a panel of other chromodomain-containing proteins to ensure it does not significantly interact with off-targets.[1]
-
Genetic Validation using shRNA-mediated Knockdown
-
shRNA Design and Cloning:
-
Short hairpin RNAs (shRNAs) targeting the Cdyl mRNA are designed and cloned into a suitable vector, often a lentiviral vector for efficient delivery into cells.
-
-
Viral Particle Production and Transduction:
-
Lentiviral particles carrying the Cdyl-targeting shRNA are produced in packaging cell lines (e.g., HEK293T).
-
Target cells (e.g., primary neurons) are then transduced with the viral particles to induce knockdown of CDYL protein.
-
-
Validation of Knockdown:
-
The efficiency of CDYL knockdown is confirmed at both the mRNA level (e.g., via RT-qPCR) and the protein level (e.g., via Western blotting).[1]
-
Genetic Validation using CRISPR-Cas9 Mediated Knockout
-
Guide RNA (gRNA) Design:
-
Single-guide RNAs (sgRNAs) are designed to target a specific region of the Cdyl gene, typically in an early exon to induce a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
-
Delivery of CRISPR-Cas9 Components:
-
The Cas9 nuclease and the Cdyl-targeting sgRNA can be delivered to cells as plasmids, viral vectors, or as a ribonucleoprotein (RNP) complex.
-
-
Generation of Knockout Cell Lines or Animals:
-
For in vitro studies, single-cell clones are isolated and screened for successful gene editing.
-
For in vivo studies, conditional knockout mice can be generated by crossing mice carrying a floxed Cdyl allele with mice expressing Cre recombinase in a tissue-specific manner.[1]
-
-
Verification of Knockout:
-
Successful gene knockout is confirmed by DNA sequencing of the targeted locus and by the absence of CDYL protein expression via Western blotting.[1]
-
Visualizing the Validation Workflow and CDYL's Mechanism
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
References
assessing the selectivity profile of Cdyl-IN-1 against other epigenetic modifiers
The chromodomain Y-like (Cdyl) protein is a transcriptional corepressor involved in reading repressive histone marks and recruiting other epigenetic modifiers. As a "reader" of histone modifications, particularly H3K9me2 and H3K27me3, and a component of larger repressive complexes, Cdyl presents an attractive target for therapeutic intervention in diseases where its function is dysregulated.[1][2] A selective inhibitor, hypothetically named Cdyl-IN-1, would need to be rigorously profiled against a panel of other epigenetic modifiers to ensure its specificity and minimize off-target effects. This guide outlines the key considerations and experimental approaches for assessing the selectivity profile of such an inhibitor.
Cdyl's Role and Key Interactions in the Epigenetic Landscape
Cdyl functions as a molecular bridge, recognizing specific histone methylation marks through its chromodomain and recruiting enzymatic "writers" and "erasers" of epigenetic marks to specific genomic loci.[1][3] Its key interactions, which form the basis for a selectivity screening panel, include:
-
Histone Methyltransferases (HMTs): Cdyl associates with the H3K9 histone methyltransferase G9a and is involved in the propagation of the H3K9me2 mark.[1] It also interacts with the Polycomb Repressive Complex 2 (PRC2), which contains the H3K27 methyltransferase EZH2, and enhances its activity.[4][5]
-
Histone Deacetylases (HDACs): Cdyl has been shown to bind to HDAC1 and HDAC2.[6]
-
Histone Marks: The chromodomain of Cdyl specifically recognizes and binds to di- and tri-methylated lysine (B10760008) 9 of histone H3 (H3K9me2/3) and tri-methylated lysine 27 of histone H3 (H3K27me3).[1]
A selective inhibitor of Cdyl could, therefore, be designed to disrupt these interactions. Its selectivity would need to be assessed against the very enzymes it helps to recruit, as well as other related epigenetic modifiers.
Quantitative Assessment of Inhibitor Selectivity
To evaluate the selectivity of a hypothetical this compound, its inhibitory activity (typically measured as an IC50 value) would be determined against a panel of relevant epigenetic modifiers. The data would be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Epigenetic Modifiers
| Target Class | Specific Enzyme | This compound IC50 (µM) | Reference Compound IC50 (µM) | Fold Selectivity (vs. Cdyl) |
| Target | Cdyl | [Value] | N/A | 1 |
| Histone Methyltransferase | G9a | > [Value] | BIX01294: [Value][7] | > [Value] |
| EZH2 | > [Value] | GSK126: [Value][4] | > [Value] | |
| SUV39H1 | > [Value] | Chaetocin: [Value][7] | > [Value] | |
| PRMT5 | > [Value] | EPZ015666: [Value] | > [Value] | |
| DOT1L | > [Value] | EPZ5676: [Value][8] | > [Value] | |
| Histone Deacetylase | HDAC1 | > [Value] | Entinostat: [Value] | > [Value] |
| HDAC2 | > [Value] | Entinostat: [Value] | > [Value] | |
| Bromodomain | BRD4 | > [Value] | JQ1: [Value] | > [Value] |
Note: IC50 values are hypothetical and would be determined experimentally. Reference compounds are examples of known inhibitors for the respective targets.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and specific assays for each enzyme class. A combination of biochemical and cell-based assays is often employed.[9][10]
1. Biochemical Assays for Histone Methyltransferase (HMT) Activity:
-
Principle: These assays measure the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone substrate.
-
Methodology (Radiometric Filter-Binding Assay):
-
Prepare a reaction mixture containing the purified HMT enzyme (e.g., G9a, EZH2), a histone peptide or recombinant histone substrate, and the methyl donor, [3H]-SAM.
-
Add varying concentrations of the test inhibitor (this compound).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and spot the mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the radioactivity retained on the filter, which corresponds to the methylated substrate, using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Alternative Methods: Non-radioactive methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are also widely used.[11] These assays typically use specific antibodies to detect the methylated histone product.
2. Histone Deacetylase (HDAC) Activity Assays:
-
Principle: These assays measure the removal of acetyl groups from a histone or peptide substrate.
-
Methodology (Fluorogenic Assay):
-
Use a commercially available kit containing an acetylated peptide substrate linked to a fluorophore.
-
In the presence of an active HDAC enzyme, the acetyl group is removed.
-
A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity, which is proportional to the HDAC activity.
-
Determine the IC50 of the inhibitor by measuring the reduction in fluorescence at different inhibitor concentrations.
-
3. Cell-Based Assays for Target Engagement and Selectivity:
-
Principle: These assays confirm that the inhibitor can penetrate cells and engage with its intended target in a cellular context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with varying concentrations of the inhibitor.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (Cdyl) remaining at each temperature by Western blotting.
-
Binding of the inhibitor will stabilize the protein, leading to a shift in its melting temperature. This can be used to confirm target engagement.
-
-
Methodology (Immunofluorescence or Western Blotting for Histone Marks):
-
Treat cells with the inhibitor for a defined period.
-
Extract histones or fix cells for immunofluorescence.
-
Use specific antibodies to probe for changes in global levels of histone marks (e.g., H3K9me2, H3K27me3) that are expected to be modulated by Cdyl's function.
-
A selective inhibitor should alter the levels of marks associated with Cdyl's function without affecting other unrelated histone modifications.
-
Visualizing Key Pathways and Workflows
Diagram 1: Key Interactions of the Cdyl Protein
References
- 1. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing epigenetic inhibitors to target the Clostridioides difficile-specific DNA adenine methyltransferase and sporulation regulator CamA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Small-Molecule Inhibitors of Histone Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic assays for chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Cdyl-IN-1 and pan-HDAC inhibitors on CDYL function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, selective CDYL inhibitor, Compound D03, and broad-spectrum pan-HDAC inhibitors. The objective is to delineate their distinct mechanisms of action and downstream effects on the function of the chromodomain Y-like (CDYL) protein, a key transcriptional co-repressor. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future research in this area.
Introduction to CDYL and HDACs in Transcriptional Regulation
Chromodomain Y-like (CDYL) is a multifunctional protein that plays a crucial role in epigenetic regulation. It acts as a "reader" of repressive histone marks, specifically binding to di- and tri-methylated lysine (B10760008) 9 on histone H3 (H3K9me2/3) and tri-methylated lysine 27 on histone H3 (H3K27me3) through its N-terminal chromodomain.[1] This interaction allows CDYL to recruit various co-repressor complexes to target gene loci, leading to transcriptional silencing.[1][2][3] One of the key protein families that CDYL interacts with is the histone deacetylase (HDAC) family, particularly HDAC1 and HDAC2.[3][4]
Furthermore, CDYL possesses an intrinsic enzymatic activity as a crotonyl-CoA hydratase.[5][6] This activity allows it to negatively regulate histone crotonylation, a recently discovered post-translational modification associated with active gene expression, by converting crotonyl-CoA to β-hydroxybutyryl-CoA.[5][6]
Pan-HDAC inhibitors are a class of small molecules that block the enzymatic activity of multiple HDAC isoforms. By preventing the removal of acetyl groups from histones and other proteins, these inhibitors induce a state of hyperacetylation, which is generally associated with a more open chromatin structure and increased gene transcription.[7]
This guide will compare the effects of a selective CDYL chromodomain inhibitor, Compound D03, with those of pan-HDAC inhibitors, focusing on their differential impact on CDYL's functions as a transcriptional repressor and a regulator of histone modifications.
Comparative Data on Inhibitor Performance
The following tables summarize the key characteristics and performance metrics of the selective CDYL inhibitor Compound D03 and representative pan-HDAC inhibitors.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Target(s) | Mechanism of Action | Potency (KD / IC50) |
| Compound D03 | CDYL Chromodomain | Binds to the chromodomain, preventing recognition of methylated histones. | KD: 0.5 µM[8] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Chelates the zinc ion in the HDAC active site. | IC50: Varies by isoform, generally in the nM range.[9] |
| Panobinostat (LBH589) | Pan-HDAC (Class I, II, IV) | Potent pan-HDAC inhibitor. | IC50: Varies by isoform, generally in the low nM range.[10] |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II) | Reversibly inhibits HDAC activity. | IC50: Varies by isoform, generally in the nM range.[10] |
Table 2: Effects on CDYL-Mediated Processes
| Inhibitor | Effect on CDYL-Histone Binding | Effect on Histone Acetylation | Effect on Histone Crotonylation | Downstream Effect on Gene Expression |
| Compound D03 | Directly inhibits | No direct effect | No direct effect on CDYL's enzymatic activity | De-repression of CDYL target genes[8] |
| Pan-HDAC Inhibitors | Indirectly affects by altering the chromatin landscape | Global increase | May indirectly influence by altering the balance of histone acylations | Widespread changes in gene expression, both up- and down-regulation[7][11] |
Signaling Pathways and Experimental Workflows
CDYL-Mediated Transcriptional Repression
CDYL functions as a scaffold protein, linking repressive histone marks to the enzymatic machinery that maintains a silent chromatin state. The diagram below illustrates the central role of CDYL in this process and the distinct points of intervention for Compound D03 and pan-HDAC inhibitors.
Caption: CDYL-mediated transcriptional repression pathway.
Experimental Workflow for Comparative Analysis
The following workflow outlines a potential experimental strategy to compare the effects of a CDYL inhibitor and a pan-HDAC inhibitor.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.[12][13][14][15][16]
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the inhibitor (e.g., Compound D03 or a pan-HDAC inhibitor) at various concentrations or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (CDYL or specific HDAC isoforms) in the soluble fraction using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Principle: ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as CDYL.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-CDYL). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.
In Vitro Histone Crotonylation Assay
Principle: This assay measures the enzymatic activity of CDYL as a crotonyl-CoA hydratase by monitoring the decrease in histone crotonylation.[5][17]
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant histones (or a specific histone peptide), crotonyl-CoA, and a crotonyltransferase (e.g., p300) to generate crotonylated histones.
-
CDYL-mediated Reaction: Add purified recombinant CDYL to the reaction mixture.
-
Time-course Analysis: Take aliquots of the reaction at different time points.
-
Detection: Stop the reaction and analyze the levels of histone crotonylation using Western blotting with an antibody specific for the crotonylated histone mark (e.g., anti-H3K18cr). A decrease in the crotonylation signal over time indicates CDYL's hydratase activity.
-
Inhibitor Testing: To test the effect of an inhibitor on this activity, pre-incubate CDYL with the compound before adding it to the reaction mixture.
Kinome Scanning for Off-Target Effects
Principle: To assess the specificity of an inhibitor, its activity can be tested against a large panel of kinases. This is particularly relevant for pan-HDAC inhibitors which may have off-target effects on kinases.[18][19][20][21][22]
Protocol:
-
Compound Submission: Submit the inhibitor to a specialized kinome scanning service.
-
Assay Format: The service will typically perform a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.
-
Competition Binding Assay: The inhibitor is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the ligand is quantified.
-
Data Analysis: The results are usually presented as the percentage of inhibition at a given concentration or as a dissociation constant (Kd). This provides a comprehensive profile of the inhibitor's selectivity across the kinome.
Conclusion
The selective inhibition of CDYL's chromodomain by compounds like D03 represents a targeted approach to modulate the function of this transcriptional co-repressor. This strategy is distinct from the broad-spectrum activity of pan-HDAC inhibitors. While pan-HDAC inhibitors induce global changes in histone acetylation and gene expression, a CDYL-specific inhibitor offers the potential for a more nuanced and potentially less toxic therapeutic intervention by specifically disrupting the recruitment of the CDYL co-repressor complex to its target genes.
The experimental protocols outlined in this guide provide a framework for researchers to further investigate the distinct and overlapping effects of these two classes of inhibitors. A thorough understanding of their differential impacts on CDYL function and downstream cellular processes is crucial for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.
References
- 1. Gene - CDYL [maayanlab.cloud]
- 2. CDYL Bridges REST and Histone Methyltransferases for Gene Repression and Suppression of Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 4. Cdyl: a new transcriptional co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccmu.edu.cn [ccmu.edu.cn]
- 6. Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of CDYL Inhibition: A Comparative Guide for Researchers
The chromodomain Y-like (CDYL) protein has emerged as a critical regulator in various cellular processes, acting primarily as a transcriptional corepressor. Its involvement in histone modification pathways and gene silencing has implicated it in several pathologies, including neuropathic pain, cancer, and developmental disorders. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the therapeutic potential of inhibiting CDYL, with a focus on experimental validation in different disease models. While a specific inhibitor designated "Cdyl-IN-1" is not prominently described in current literature, this document will use known CDYL antagonists, such as UNC6261, as a reference for comparison and will also discuss alternative strategies for modulating CDYL's activity.
The Role of CDYL in Disease
CDYL functions as a "reader" of repressive histone marks, specifically binding to H3K9me2/3 and H3K27me2/3.[1][2][3] It acts as a corepressor for transcription factors like REST and is involved in the recruitment of other repressive enzymes such as histone deacetylases (HDACs) and the histone methyltransferase G9a.[1][2][4] This activity leads to chromatin compaction and gene silencing.[5] Furthermore, CDYL possesses crotonyl-CoA hydratase activity, negatively regulating histone crotonylation, a mark associated with active transcription.[3][6]
Dysregulation of CDYL's function has been linked to several diseases:
-
Neuropathic Pain: CDYL is crucial for pain processing. Its deficiency in sensory neurons leads to decreased neuronal excitability and nociception. Mechanistically, CDYL represses the transcription of the voltage-gated potassium channel Kcnb1 by facilitating H3K27me3 deposition.[7]
-
Cancer: CDYL's role in chromatin remodeling and gene regulation suggests its potential involvement in cancer. For instance, it has been associated with the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter.[8]
-
Spermatogenesis: CDYL is involved in the regulation of histone crotonylation during spermatogenesis.[6] Transgenic mice with altered Cdyl expression exhibit compromised male fertility, with decreased sperm count and motility.[6]
-
Development: CDYL is essential for proper lung epithelium differentiation and maturation.[9] It is also required for neuronal migration during brain development.[2]
Therapeutic Strategies for Targeting CDYL
Given its role in various pathologies, inhibiting CDYL presents a promising therapeutic avenue. The primary strategies include direct inhibition of its chromodomain and indirect modulation of its repressive complexes.
1. Direct CDYL Antagonists (e.g., UNC6261): These are small molecules designed to bind to the chromodomain of CDYL, preventing it from recognizing and binding to repressive histone marks. This disrupts its ability to act as a transcriptional corepressor. UNC6261 is a novel, potent, and selective antagonist for the CDYL chromodomain with a dissociation constant (Kd) of 139 ± 3.3 nM.[7]
2. Indirect Inhibitors (e.g., HDAC Inhibitors): Since CDYL recruits HDACs to repress transcription, inhibitors of HDACs can counteract CDYL's function.[4][5] Compounds like Trichostatin A, Vorinostat, and Romidepsin lead to histone hyperacetylation, creating a more open chromatin state and potentially antagonizing the gene silencing mediated by CDYL.[5]
Comparative Data on CDYL Inhibition in Disease Models
The following tables summarize the quantitative data from studies on CDYL deficiency or inhibition in various disease models.
Table 1: Effects of CDYL Deficiency on Neuronal Excitability and Nociception in Mice
| Parameter | Control Mice | Cdyl cKO Mice | Percentage Change | Reference |
| Action Potential (AP) Threshold | ↑ 52.36% | [7] | ||
| Current Threshold | ↑ 63.46% | [7] | ||
| After-Hyperpolarization (AHP) Amplitude | ↑ 14.12% | [7] | ||
| Number of APs (100-300 pA) | ↓ (Reduced) | [7] |
Table 2: Effects of CDYL Antagonist (UNC6261) on Neuropathic Pain in Mice
| Treatment | Condition | Outcome | Reference |
| UNC6261 (0.7 or 2.1 mg/kg) | SNI Model | Relief of mechanical hypersensitivity | [7] |
Experimental Protocols for Validating CDYL Inhibitors
Here are detailed methodologies for key experiments to validate the therapeutic potential of a novel CDYL inhibitor.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
Objective: To determine if the inhibitor alters the binding of CDYL to its target genes or affects the deposition of histone marks.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., dorsal root ganglia neurons for pain studies, cancer cell lines) and treat with the CDYL inhibitor at various concentrations and time points.
-
Cross-linking: Fix cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CDYL or a specific histone modification (e.g., H3K27me3). Use IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-linking by heating.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter or regulatory regions of known CDYL target genes (e.g., Kcnb1).
-
Data Analysis: Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG control.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate if the inhibitor disrupts the interaction of CDYL with its binding partners (e.g., HDAC1/2, G9a).
Protocol:
-
Cell Lysis: Lyse cells treated with the inhibitor and control cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CDYL (or its binding partner).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific interactions.
-
Elution: Elute the proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins.
In Vitro Crotonyl-CoA Hydratase Assay
Objective: To determine if the inhibitor affects the enzymatic activity of CDYL.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant CDYL protein and crotonyl-CoA.
-
Incubation: Incubate the mixture at 30°C for 1 hour.
-
Analysis: Analyze the reaction products using MALDI-TOF/TOF-MS to detect the conversion of crotonyl-CoA to β-hydroxybutyryl-CoA.[6]
-
Inhibitor Testing: Perform the assay in the presence of varying concentrations of the CDYL inhibitor to determine its effect on the enzymatic activity.
Visualizing CDYL Pathways and Experimental Workflows
Caption: CDYL signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for validating a CDYL inhibitor.
References
- 1. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 5. scbt.com [scbt.com]
- 6. ccmu.edu.cn [ccmu.edu.cn]
- 7. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDYL chromodomain Y like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Disruption of Cdyl gene impairs mouse lung epithelium differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CDYL Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromodomain Y-like (CDYL) protein has emerged as a critical epigenetic regulator involved in transcriptional repression, with implications in neurodevelopment and cancer. Its function is intrinsically linked to its ability to recognize and bind to methylated histones, particularly H3K9me2/3 and H3K27me3, and its enzymatic activity as a crotonyl-CoA hydratase. The development of small molecule inhibitors targeting CDYL offers a promising avenue for therapeutic intervention and a powerful tool for dissecting its biological roles.
This guide provides a comparative analysis of the mechanism of action of a recently identified potent and selective CDYL inhibitor, Compound D03, and cross-validates its effects in different cellular contexts. We further compare its performance with other compounds targeting related chromodomain-containing proteins and those with indirect effects on CDYL's functional pathways.
Mechanism of Action: Disrupting the Reader Function
The primary mechanism of action for direct CDYL inhibitors is the disruption of its chromodomain's ability to "read" repressive histone marks. By competitively binding to the aromatic cage of the chromodomain, these inhibitors prevent CDYL from localizing to its target gene promoters. This leads to a de-repression of target gene expression.
dot
Caption: Mechanism of CDYL inhibition by Compound D03.
Performance Comparison of Chromodomain Inhibitors
The development of selective inhibitors for epigenetic reader domains is a rapidly advancing field. Here, we compare Compound D03 with other inhibitors targeting CDYL and related chromodomain proteins.
| Inhibitor | Target(s) | Reported Affinity (Kd) | Cell Lines Tested | Key Findings & References |
| Compound D03 | CDYL | 0.5 µM (SPR) | Primary cultured neurons (hippocampal and cortical) | Disrupts CDYL recruitment to chromatin, leading to transcriptional derepression and promotion of dendritic maturation.[1] |
| UNC3866 | CBX4, CBX7 | ~100 nM | U2OS, OVCAR3, Kuramochi | Sensitizes homologous recombination-deficient cancer cells to radiation by inhibiting DNA end resection.[1][2][3] |
| MS351 | CBX7 | N/A | Mouse embryonic stem cells, PC3 (prostate cancer) | Induces transcriptional derepression of the CBX7 target gene p16 (INK4a). |
| HDAC Inhibitors (e.g., SAHA, Panobinostat) | Pan-HDACs | Varies | Various cancer cell lines (e.g., ovarian, leukemia) | Indirectly affect CDYL function by altering the overall chromatin landscape and acetylation status of histone and non-histone proteins. Can lead to synergistic effects with other anti-cancer agents.[4][5][6][7] |
Cross-Validation of Compound D03's Mechanism of Action in Neuronal Cells
The initial characterization of Compound D03 was performed in neuronal cell lines, providing a solid foundation for its mechanism of action.
Experimental Data Summary:
| Experiment | Cell Line | Treatment | Key Result |
| Surface Plasmon Resonance (SPR) | N/A (in vitro) | Recombinant CDYL protein and Compound D03 | Kd of 0.5 µM, demonstrating direct binding.[1] |
| Cellular Thermal Shift Assay (CETSA) | Primary Neurons | Compound D03 | Increased thermal stability of CDYL, confirming target engagement in a cellular context. |
| Chromatin Immunoprecipitation (ChIP) | Primary Neurons | Compound D03 | Reduced occupancy of CDYL at the promoter of target genes. |
| Quantitative PCR (qPCR) | Primary Neurons | Compound D03 | Increased mRNA expression of CDYL target genes, confirming de-repression. |
| Immunofluorescence | Primary Neurons | Compound D03 | Promoted dendritic arborization, a phenotype consistent with CDYL inhibition.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of key experimental protocols used to validate the mechanism of action of CDYL and other chromodomain inhibitors.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm direct binding of an inhibitor to its target protein within a cellular environment.
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Culture primary neurons to the desired confluency. Treat cells with varying concentrations of Compound D03 or a vehicle control (DMSO) for a specified time.
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble CDYL protein by Western blotting. Increased band intensity at higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at a particular genomic location.
dot
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Protocol:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CDYL. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of known CDYL target genes to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in inhibitor-treated cells compared to control cells indicates reduced CDYL occupancy.
Conclusion and Future Directions
The development of potent and selective CDYL inhibitors like Compound D03 provides a valuable tool for probing the biological functions of this epigenetic reader. The cross-validation of its mechanism of action through a combination of biochemical and cellular assays confirms its ability to disrupt the interaction of CDYL with chromatin, leading to the de-repression of target genes.
Future studies should focus on:
-
Broadening the Scope of Cell Lines: Testing Compound D03 in a wider range of cancer cell lines to identify potential therapeutic applications and biomarkers of response.
-
In Vivo Validation: Assessing the efficacy and safety of Compound D03 in animal models of neurological disorders and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound D03 to improve its potency, selectivity, and pharmacokinetic properties.
-
Comparative "-omics" Studies: Performing transcriptomic and proteomic analyses in various cell lines treated with Compound D03 and other chromodomain inhibitors to gain a more comprehensive understanding of their on- and off-target effects.
By continuing to validate and characterize these novel inhibitors, the scientific community can unlock new therapeutic strategies and deepen our understanding of the complex interplay of epigenetic regulation in health and disease.
References
- 1. Small-Molecule Inhibition of CBX4/7 Hypersensitises Homologous Recombination-Impaired Cancer to Radiation by Compromising CtIP-Mediated DNA End Resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of CBX4/7 Hypersensitises Homologous Recombination-Impaired Cancer to Radiation by Compromising CtIP-Mediated DNA End Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Targeting Histone Deacetylases in Diseases: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cdyl-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cdyl-IN-1, a chemical inhibitor.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2378625-66-0) was not publicly available through the conducted searches, general principles of laboratory chemical waste disposal should be strictly followed. The information presented here is based on standard practices for handling research-grade chemical inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to obtain the compound-specific SDS from the supplier, such as MedChemExpress (Product No. HY-161904)[1].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Disposal Considerations
Without the specific SDS for this compound, a definitive quantitative data table for disposal cannot be provided. The following table template should be populated with information from the compound-specific SDS once obtained. This data is crucial for a comprehensive risk assessment and for determining the appropriate disposal route.
| Parameter | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | Indicates the acute toxicity of the substance. A low LD50 value would necessitate handling as a highly toxic waste. |
| Aquatic Toxicity | Data not available | Determines the environmental risk. High aquatic toxicity would prohibit any form of drain disposal and require specialized waste streams. |
| Persistence/Degradability | Data not available | Informs about the compound's stability in the environment. Persistent compounds require more stringent disposal methods to prevent long-term contamination. |
| pH of Solution (if applicable) | Dependent on solvent | Corrosivity is a key hazardous waste characteristic. Extreme pH values require neutralization or disposal as corrosive waste. |
| Flash Point | Data not available | Indicates the flammability of the compound or its solutions. A low flash point necessitates disposal as flammable waste. |
| Regulatory Concentration Limits | Consult local and federal regulations[2] | Defines the threshold at which a chemical is considered hazardous waste, dictating the required disposal protocols. |
Step-by-Step Disposal Procedures
The proper disposal of this compound will depend on its physical state (solid or in solution) and the specific hazards identified in the SDS. The following are general procedural steps:
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is solid (e.g., unused reagent, contaminated labware) or liquid (e.g., stock solutions, experimental residues).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless confirmed to be compatible. Keep halogenated and non-halogenated solvent wastes separate.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are chemically resistant to this compound and any solvents. The original container, if in good condition, is often a suitable choice for solid waste. For liquid waste, use designated hazardous waste containers provided by your institution's EHS department.
-
Do Not Overfill: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
-
Properly Label Containers: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2378625-66-0," and the approximate concentration and volume. Include the date of accumulation and the name of the principal investigator or research group.
Step 4: Storage
-
Store Safely: Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure Compatibility: Store containers in secondary containment to prevent spills and ensure segregation from incompatible materials.
Step 5: Disposal Request
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Provide Documentation: Include a copy of the SDS for this compound with the pickup request, if available.
Experimental Protocols Cited (General Laboratory Practice)
The procedures outlined above are based on established protocols for the safe management of laboratory chemical waste. For detailed methodologies on specific hazard characterization tests (e.g., LD50, aquatic toxicity), refer to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is for guidance purposes only and is not a substitute for the specific Safety Data Sheet (SDS) for this compound or the regulations and procedures of your institution. Always prioritize the information provided by the chemical manufacturer and your local Environmental Health and Safety department.
References
Personal protective equipment for handling Cdyl-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Cdyl-IN-1, a chemical inhibitor of the Chromodomain Y-like (CDYL) protein. The following guidelines are designed to ensure the safe use of this compound in a laboratory setting and to provide clear operational and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the compound. |
Operational and Disposal Plans
Handling and Storage:
-
Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during unpacking.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Weighing and Aliquoting: Perform these tasks in a chemical fume hood to avoid inhalation of the powder. Use dedicated spatulas and weighing boats.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Spill Management:
In the event of a spill, evacuate the immediate area. For small powder spills, gently cover with an absorbent material designated for chemical spills and then carefully scoop the material into a labeled waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not use water to clean up large spills of the powdered compound as this may increase the area of contamination.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Understanding this compound and its Target: The CDYL Protein
This compound is a small molecule inhibitor of the Chromodomain Y-like (CDYL) protein. CDYL is a transcriptional co-repressor that plays a significant role in gene silencing and chromatin remodeling.[1][2] It achieves this by recognizing and binding to specific histone modifications, namely H3K9me2/3 and H3K27me2/3, and by acting as a crotonyl-CoA hydratase to negatively regulate histone crotonylation.[3][4][5] By inhibiting CDYL, this compound can modulate these epigenetic mechanisms, making it a valuable tool for studying cellular processes such as DNA damage repair, spermatogenesis, and the pathogenesis of certain diseases.[3][6]
Signaling Pathway of CDYL-Mediated Transcriptional Repression
The following diagram illustrates the role of CDYL in transcriptional repression, a process that can be disrupted by this compound.
References
- 1. Cdyl: a new transcriptional co‐repressor | EMBO Reports [link.springer.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. Nuclear Condensation of CDYL Links Histone Crotonylation and Cystogenesis in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdyl, a New Partner of the Inactive X Chromosome and Potential Reader of H3K27me3 and H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global crotonylome reveals CDYL-regulated RPA1 crotonylation in homologous recombination–mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
